2,2-Bis(2-bromoethyl)-1,3-dioxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(2-bromoethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMURIASTYIOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). This bifunctional molecule incorporates a protected ketone in the form of a dioxolane ring and two primary alkyl bromide moieties, making it a potentially valuable building block in organic synthesis. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical processes to support its application in research and development.
Chemical Properties and Data
This compound is a halogenated acetal. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source/Method |
| CAS Number | 164987-79-5 | [1][2][3] |
| Molecular Formula | C₇H₁₂Br₂O₂ | [2][4] |
| Molecular Weight | 287.98 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Physical State | Solid | [4] |
| Purity | ≥95% | [4] |
| ¹H NMR (Predicted) | δ ~3.9-4.1 (s, 4H), ~2.2-2.5 (t, 4H) | [1] |
| ¹³C NMR (Predicted) | δ ~100-110 (C), ~65-70 (CH₂), ~35-40 (CH₂) | [1] |
| Mass Spectrum | Expected M, M+2, M+4 isotopic pattern | [1] |
| Key IR Absorptions | ~1200-1000 cm⁻¹ (C-O-C stretch) | [1] |
Synthesis and Experimental Protocols
The primary route to this compound is the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]
Synthesis of Precursor: 1,5-dibromo-3-pentanone
A detailed protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, has been described.[5]
-
Reaction: N-Bromosuccinimide (1.70 mol) is added to a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L).
-
Procedure: The reaction mixture is heated to reflux for 14 hours. After cooling to room temperature, the mixture is filtered. The filtrate is washed sequentially with water (500 mL) and brine (500 mL), dried over anhydrous sodium sulfate, and concentrated to yield 1,5-dibromopentan-3-one as a brown liquid (77% yield).[5]
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of the title compound based on standard acid-catalyzed ketalization procedures.
-
Materials:
-
1,5-dibromo-3-pentanone
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its two key functional groups: the dioxolane ring and the two bromoethyl chains.
-
Dioxolane Ring (Protected Ketone): The 1,3-dioxolane moiety is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the ketone functionality of the parent 1,5-dibromo-3-pentanone.[1] This allows for the protection of the ketone during synthetic steps that would otherwise affect it.
-
Bromoethyl Groups: The two primary alkyl bromide groups are susceptible to nucleophilic substitution, making this molecule a useful building block for introducing a spiro-acetal core into larger molecules.[1] It can undergo double nucleophilic substitution reactions.
Due to the presence of two reactive bromine atoms, this compound is a potential precursor for the formation of di-Grignard or di-organozinc reagents.[1]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Chemical Reactivity Pathways
Caption: Key reactivity pathways of the title compound.
Conclusion
This compound is a bifunctional molecule with potential applications in organic synthesis as a building block for more complex structures. Its protected ketone and dual alkyl bromide functionalities offer a unique combination of stability and reactivity. While detailed experimental data remains limited, this guide provides a solid foundation for its synthesis and utilization in a research and development setting. Further investigation into its reactivity and potential applications is warranted.
References
An In-depth Technical Guide to the Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound is a heterocyclic compound featuring a dioxolane ring functionalized with two bromoethyl groups. This structure makes it a useful intermediate for the introduction of a protected carbonyl group and two reactive bromine atoms, allowing for a variety of subsequent chemical transformations. Its synthesis is primarily achieved through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.
Core Synthesis Pathway: Ketalization
The most common and efficient method for the synthesis of this compound is the direct ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the removal of water to drive the equilibrium towards the formation of the ketal product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the ketalization of 1,5-dibromo-3-pentanone.
| Parameter | Value | Reference |
| Reactants | ||
| 1,5-Dibromo-3-pentanone | 1.0 equivalent | Theoretical |
| Ethylene Glycol | 1.1-1.5 equivalents | General Procedure |
| Reagents | ||
| p-Toluenesulfonic acid | 0.01-0.05 equivalents | General Procedure |
| Solvent | ||
| Benzene or Toluene | Anhydrous | General Procedure |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-110 °C) | General Procedure |
| Time | 18 - 24 hours | [1] |
| Product Yield | ||
| Yield | 86% | [1] |
| Alternative Conditions | ||
| Catalyst | Pyridinium p-toluenesulfonate | [1] |
| Additive | Triethyl orthoformate | [1] |
| Temperature | 20 °C | [1] |
| Time | 18 hours | [1] |
| Yield | 32% | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on established ketalization procedures. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
1,5-Dibromo-3-pentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous benzene or toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum distillation (optional, for purification)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Charging the Reactor: To the round-bottom flask, add 1,5-dibromo-3-pentanone (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.), and a sufficient volume of anhydrous benzene or toluene to allow for efficient stirring and reflux.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue the reflux for 18-24 hours or until no more water is collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the pure this compound.
Safety Precautions: 1,5-dibromo-3-pentanone is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with extreme caution. Toluene is a less toxic alternative.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process when conducted under the appropriate conditions. The ketalization of 1,5-dibromo-3-pentanone with ethylene glycol, catalyzed by an acid and with the removal of water, provides an efficient route to this versatile synthetic intermediate. This guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this compound in their work.
References
An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, synthesis protocols, and key applications, offering a valuable resource for laboratory and research settings.
Core Identifiers and Chemical Properties
This compound, with the CAS number 164987-79-5 , is a unique molecule featuring a protected ketone in the form of a dioxolane ring and two reactive bromoethyl side chains.[1] This dual functionality makes it a potent bis-alkylating agent, allowing for the introduction of a five-carbon backbone with a latent ketone functionality into various molecular scaffolds.
Below is a summary of its key identifiers and properties:
| Identifier | Value | Reference |
| CAS Number | 164987-79-5 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₂Br₂O₂ | |
| Molecular Weight | 287.98 g/mol | |
| Canonical SMILES | C(CBr)C1(CCOC1)CBr | |
| InChI | InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 | |
| Physical State | Solid | |
| Purity | ≥95% |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction protects the ketone functionality, allowing for subsequent selective reactions at the bromoethyl groups.
Synthesis of 1,5-Dibromo-3-pentanone (Precursor)
A detailed experimental protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, is crucial for the successful preparation of the target compound.
Materials:
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3-Pentanone
-
Bromine
-
Phosphorus tribromide
-
Dichloromethane
-
Pentane
-
Anhydrous sodium sulfate
-
Decolorizing carbon
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 3-pentanone (0.52 mole) and phosphorus tribromide (1 ml) is prepared.
-
The flask is cooled to between -10° and 0°C using an acetone-dry ice bath.
-
Bromine (1.00 mole) is added rapidly to the stirred solution. Caution: This reaction evolves a significant amount of hydrogen bromide and should be performed in a well-ventilated fume hood.
-
The crude dibromoketone is then purified. The light-yellow oil obtained is dissolved in 30% anhydrous diethyl ether in pentane.
-
The solution is treated with anhydrous sodium sulfate and decolorizing carbon, swirled for a few minutes, and then filtered.
-
The filtrate is cooled to -78°C to crystallize the product.
Synthesis of this compound
Materials:
-
1,5-Dibromo-3-pentanone
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvent for purification (e.g., hexane/ethyl acetate)
Procedure:
-
A mixture of 1,5-dibromo-3-pentanone (1.0 mmol), ethylene glycol (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Applications
The chemical utility of this compound stems from its bifunctional nature. The two primary reactive sites are the carbon-bromine bonds of the ethyl groups, which are susceptible to nucleophilic substitution. The dioxolane ring serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions.
This compound is a valuable building block for the synthesis of complex molecules, including heterocycles and carbocycles. Its ability to act as a bis-alkylating agent allows for the formation of five- and six-membered rings, which are common motifs in pharmaceuticals. While specific examples of its use in drug development are not extensively documented, its structural features suggest potential applications in the synthesis of novel therapeutic agents. For instance, dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.
Reaction Workflow and Diagrams
The synthesis and reactivity of this compound can be visualized through the following diagrams generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Reactivity of this compound.
References
Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the putative mechanism of action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its chemical structure strongly suggests its role as a potent bifunctional alkylating agent. This guide, therefore, extrapolates its mechanism of action from the well-established principles governing this class of cytotoxic compounds, primarily focusing on their interaction with DNA and the subsequent cellular responses.
Core Mechanism of Action: DNA Cross-linking
This compound possesses two reactive bromoethyl groups, characteristic of a bifunctional alkylating agent. This structural feature is the cornerstone of its presumed cytotoxic activity, which is mediated through the covalent modification of cellular macromolecules, with DNA being the primary target.
The proposed mechanism involves a two-step process:
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Initial Alkylation (Monoadduct Formation): One of the bromoethyl groups reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, forming a monoadduct. This initial reaction is an S(_N)2 nucleophilic substitution, where the bromine atom acts as a leaving group.
-
Inter- and Intrastrand Cross-linking: Following the formation of the monoadduct, the second bromoethyl group on the same molecule can react with another nucleophilic site on the DNA. This can occur on the opposite strand (interstrand cross-link) or the same strand (intrastrand cross-link). Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.
This covalent cross-linking of DNA strands triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Cellular Signaling Pathways Implicated
The formation of DNA cross-links by bifunctional alkylating agents is a significant cellular stressor that activates complex signaling pathways. The following diagram illustrates the anticipated cellular response to DNA damage induced by this compound.
Caption: Proposed signaling cascade initiated by this compound-induced DNA damage.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data, such as IC50 values or cytotoxicity assays, for this compound has been publicly reported. The following table is provided as a template for researchers to populate as data becomes available.
| Cell Line | Assay Type | Endpoint | Value (e.g., µM) | Reference |
| e.g., HeLa | MTT Assay | IC50 (72h) | Data Not Available | N/A |
| e.g., A549 | Clonogenic Assay | Surviving Fraction | Data Not Available | N/A |
| e.g., Jurkat | Annexin V/PI | % Apoptosis | Data Not Available | N/A |
Detailed Experimental Protocols
To facilitate research into the mechanism of action of this compound, this section provides detailed protocols for key experiments designed to assess its DNA cross-linking ability and cytotoxic effects.
Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Cross-links
The comet assay is a sensitive method to detect DNA damage, including cross-links, in individual cells. A reduction in DNA migration after exposure to a known DNA-damaging agent (e.g., ionizing radiation or a monofunctional alkylating agent) indicates the presence of cross-links.
Experimental Workflow:
Caption: Step-by-step workflow for the comet assay to detect DNA cross-links.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 4, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Slide Preparation:
-
Mix approximately 1 x 10^5 treated cells with 100 µL of 0.5% low-melting point agarose at 37°C.
-
Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
-
Induction of Strand Breaks (Control Damage):
-
To visualize cross-links, induce a known level of DNA strand breaks. This can be achieved by:
-
Irradiation: Exposing the slides to a controlled dose of X-rays or gamma rays (e.g., 3 Gy) on ice.
-
Chemical Treatment: Incubating slides in a solution of a known DNA-damaging agent like hydrogen peroxide (e.g., 100 µM H2O2) for a short period (e.g., 10 minutes) on ice.
-
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the extent of DNA migration (comet tail moment). A decrease in the tail moment in cells treated with this compound compared to the control damage group indicates the presence of DNA cross-links.
-
Alkaline Elution Assay for Quantification of DNA Cross-links
The alkaline elution assay is a robust method for quantifying DNA interstrand cross-links. The principle is that cross-linked DNA will elute more slowly from a filter under denaturing alkaline conditions than non-cross-linked DNA.
Experimental Workflow:
Caption: Procedural flow of the alkaline elution assay for DNA cross-link quantification.
Detailed Protocol:
-
DNA Labeling:
-
Culture cells in the presence of a radiolabeled DNA precursor, such as [³H]-thymidine or [¹⁴C]-thymidine, for one to two cell cycles to uniformly label the DNA.
-
-
Drug Treatment:
-
Treat the labeled cells with various concentrations of this compound.
-
-
Induction of Strand Breaks:
-
Irradiate the cells with a controlled dose of X-rays (e.g., 3 Gy) on ice to introduce a known frequency of single-strand breaks.
-
-
Cell Lysis and Elution:
-
Carefully layer the treated cells onto a polyvinyl chloride (PVC) or polycarbonate filter in a Swinnex-type filter holder.
-
Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10).
-
Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10).
-
Elute the DNA from the filter by pumping an alkaline elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) through the filter at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate at regular time intervals.
-
After elution, digest the filter to recover the remaining DNA.
-
Determine the amount of radioactivity in each collected fraction and on the filter using liquid scintillation counting.
-
Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate for the drug-treated cells compared to the irradiated control indicates the presence of DNA cross-links. The cross-linking frequency can be calculated from these elution profiles.
-
Conclusion
Based on its chemical structure, this compound is predicted to act as a bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA interstrand cross-links. This damage is expected to trigger the DNA damage response, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a robust framework for the empirical validation of this proposed mechanism of action and for the quantitative assessment of the compound's biological effects. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of exposure to this compound.
Spectroscopic Analysis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the compound 2,2-Bis(2-bromoethyl)-1,3-dioxolane. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents hypothetical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established chemical principles. For comparative purposes, experimental data for the structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, is also included with a clear distinction. Furthermore, this guide outlines general experimental protocols for the acquisition of such spectroscopic data, intended to aid researchers in the analysis of this and similar molecules. A generalized workflow for spectroscopic analysis is also presented.
Introduction
This compound is a halogenated organic compound with potential applications in synthetic chemistry and drug development. Its structure, featuring a protected ketone and two bromoethyl functionalities, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and characterization in various research and development settings. This document serves as a foundational resource for spectroscopic information related to this compound.
Spectroscopic Data
This compound (Target Compound)
Note: The following data is hypothetical and based on the chemical structure of this compound. Experimental verification is required.
Table 1: Hypothetical NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.9-4.1 | s | 4H | -O-CH₂-CH₂-O- |
| ¹H | ~2.2-2.5 | t | 4H | -CH₂-CH₂Br |
| ¹H | ~3.4-3.6 | t | 4H | -CH₂-CH₂Br |
| ¹³C | ~100-110 | - | - | -O-C(CH₂CH₂Br)₂-O- |
| ¹³C | ~65-70 | - | - | -O-CH₂-CH₂-O- |
| ¹³C | ~35-40 | - | - | -CH₂-CH₂Br |
| ¹³C | ~28-33 | - | - | -CH₂-CH₂Br |
Table 2: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3000 | Medium-Strong | C-H stretching (methylene) |
| 1200-1000 | Strong | C-O-C stretching (dioxolane ring) |
| 700-500 | Medium | C-Br stretching |
Table 3: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+, [M+2]+, [M+4]+ | Molecular ion peak cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). |
| Various fragments | Fragmentation pattern corresponding to the loss of bromoethyl groups and cleavage of the dioxolane ring. |
2-(2-Bromoethyl)-1,3-dioxolane (Related Compound)
Disclaimer: The following experimental data is for 2-(2-bromoethyl)-1,3-dioxolane, a structurally different molecule containing only one bromoethyl group. This information is provided for reference purposes only.
Table 4: Experimental NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 5.01 | t |
| ¹H | 3.96 | m |
| ¹H | 3.88 | m |
| ¹H | 3.47 | t |
| ¹H | 2.22 | dt |
| ¹³C | 102.34 | - |
| ¹³C | 64.78 | - |
| ¹³C | 36.97 | - |
| ¹³C | 27.14 | - |
Table 5: Experimental Mass Spectrometry (MS) Data
| m/z | Relative Intensity |
| 73.0 | 100.0 |
| 45.0 | 25.2 |
| 27.0 | 7.5 |
| 41.0 | 6.1 |
| 71.0 | 4.6 |
| 29.0 | 4.9 |
| 74.0 | 3.8 |
| 43.0 | 3.7 |
| 107.0 | 3.3 |
| 28.0 | 3.1 |
| 39.0 | 3.1 |
| 109.0 | 3.1 |
| 57.0 | 2.5 |
| 179.0 | 2.3 |
| 181.0 | 2.3 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "shimmed" to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.[2]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the pure liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[3] Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]
-
Instrument Setup: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the sample is injected into the ion source.
-
Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Conclusion
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide combines qualitative information for a structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, with fundamental principles of organic chemistry to predict its solubility behavior. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis workflow are presented to assist researchers in their laboratory work.
Core Topic: Solubility Profile of this compound
This compound is a halogenated organic compound featuring a dioxolane ring. The presence of two bromoethyl groups significantly influences its polarity and, consequently, its solubility in different organic solvents. The general principle of "like dissolves like" is a key predictor of its solubility. The molecule possesses both polar (dioxolane ring, bromine atoms) and non-polar (ethyl chains) characteristics, suggesting a degree of solubility in a range of solvents.
Data Presentation: Qualitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity | Reported Solubility of 2-(2-Bromoethyl)-1,3-dioxolane | Predicted Solubility of this compound |
| Hexane | C₆H₁₄ | Non-polar | Soluble[1] | Likely Soluble |
| Petroleum Ether | Mixture | Non-polar | Soluble[1] | Likely Soluble |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | - | Likely Soluble |
| Toluene | C₇H₈ | Non-polar | - | Likely Soluble |
| Chloroform | CHCl₃ | Polar | Sparingly Soluble[2] | Likely Sparingly to Moderately Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar | - | Likely Moderately Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar | Slightly Soluble[2] | Likely Slightly to Moderately Soluble |
| Acetone | C₃H₆O | Polar | - | Likely Moderately Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar | - | Likely Soluble |
| Methanol | CH₃OH | Very Polar | - | Likely Sparingly Soluble |
| Ethanol | C₂H₅OH | Very Polar | - | Likely Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Polar | - | Likely Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Very Polar | - | Likely Soluble |
| Water | H₂O | Very Polar | Insoluble[1][2] | Insoluble |
Note: These predictions are based on chemical principles and the known solubility of a similar compound. Experimental verification is crucial for obtaining precise solubility data.
Experimental Protocols: Determination of Solubility
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted to determine quantitative solubility (e.g., in g/100 mL or mol/L).
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
-
Micropipettes or graduated cylinders
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a specific amount of the organic solvent into a vial.
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached. Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating a saturated solution.
-
-
Separation of Undissolved Solute:
-
Allow the vial to rest in the constant temperature bath for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to avoid precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Accurately weigh an empty container.
-
Transfer the filtered saturated solution to the pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until the solute is completely dry.
-
Weigh the container with the dried solute.
-
The mass of the dissolved solute is the difference between the final and initial weights of the container.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent used in mL) * 100
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Mandatory Visualization: Synthesis Workflow
While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from general methods for dioxolane formation. The following diagram illustrates a potential experimental workflow for its synthesis from 1,3-dibromoacetone and ethylene glycol.
Caption: A potential workflow for the synthesis of this compound.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided protocols and workflow diagrams are intended to be starting points for experimental design, and researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and objectives.
References
2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). Due to limited publicly available data specific to this compound, this guide synthesizes information from the known chemical properties of its core functional groups—the dioxolane ring and bromoethyl moieties—to provide a robust framework for its handling and storage.
Core Compound Characteristics
This compound is a bifunctional organic compound. Its structure features a central 1,3-dioxolane ring, which acts as a protected ketone, and two bromoethyl groups that offer sites for nucleophilic substitution. This structure is typically formed through the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. The presence of these distinct functional groups dictates its stability profile and reactivity.
Stability Profile
The stability of this compound is primarily influenced by the chemical nature of the dioxolane (ketal) ring and the bromoalkyl chains.
Dioxolane Ring Stability:
The 1,3-dioxolane ring is a cyclic ketal. Generally, ketals are stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring and the regeneration of the parent ketone (1,5-dibromo-3-pentanone) and ethylene glycol. The rate of this hydrolysis is dependent on the pH and the presence of water.
Bromoethyl Group Stability:
The bromoethyl groups are primary alkyl bromides. Compounds containing alkyl halide functionalities can be sensitive to light and may undergo gradual decomposition. Furthermore, similar to other ethers and compounds with activated C-H bonds, there is a potential for peroxide formation upon prolonged exposure to air and light, although this is less pronounced than in simple ethers.
The following table summarizes the inferred stability of this compound under various conditions.
| Condition | Inferred Stability | Potential Decomposition Products |
| pH | Stable in neutral to basic conditions. Unstable in acidic conditions. | 1,5-dibromo-3-pentanone, ethylene glycol |
| Light | Potentially sensitive. Prolonged exposure may lead to degradation. | Unspecified degradation products |
| Air/Oxygen | Potential for slow peroxide formation over extended periods. | Peroxidized derivatives |
| Temperature | Stable at recommended storage temperatures. Elevated temperatures will accelerate decomposition. | Unspecified degradation products |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Varies depending on the reactant. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the handling of similar chemical structures.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C | To minimize decomposition and potential side reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and peroxide formation. |
| Light | Protect from light; store in an amber vial or in the dark. | To prevent light-induced degradation. |
| Container | Tightly sealed, suitable chemical-resistant container. | To prevent contamination and exposure to moisture and air. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. Researchers should develop and validate their own methods based on the intended application and regulatory requirements. A general workflow for assessing chemical stability is provided below.
Visualizations
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound under common laboratory conditions is the acid-catalyzed hydrolysis of the dioxolane ring. The following diagram illustrates this process.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 2,2-bis(2-bromoethyl)-1,3-dioxolane. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and detailed synthetic protocols to serve as a valuable resource for researchers.
Molecular Structure and Properties
This compound is a halogenated derivative of 1,3-dioxolane. The core of the molecule is a five-membered dioxolane ring, with two 2-bromoethyl groups attached to the C2 carbon. This structure is the result of the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1]. The presence of two bromine atoms significantly influences the molecule's electrophilicity and reactivity.
Table 1: Predicted and Analogous Compound Data
| Property | This compound (Predicted/Theoretical) | 2,2-Diethyl-1,3-dioxolane (Experimental Analog) |
| Molecular Formula | C₇H₁₂Br₂O₂ | C₇H₁₄O₂ |
| Molecular Weight | 287.98 g/mol | 130.18 g/mol [2] |
| Mass Spectrum (EI) | Predicted to show a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion due to the two bromine atoms[1]. | GC-MS data available, with a top peak at m/z 101[2]. |
| ¹³C NMR Spectrum | Data not available. | Data available[2]. |
| Infrared Spectrum | Data not available. | Vapor phase IR data available[2]. |
Synthesis
The primary synthetic route to this compound is through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1].
Experimental Protocols
Synthesis of 1,5-Dibromo-3-pentanone (Precursor)
A plausible method for the synthesis of the precursor, 1,5-dibromo-3-pentanone, involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS)[3][4].
-
Materials: 1-(2-bromoethyl)cyclopropanol, N-bromosuccinimide, Carbon tetrachloride, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1-(2-bromoethyl)cyclopropanol (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 14 hours.
-
Cool the mixture to room temperature and filter to remove insoluble solids.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,5-dibromo-3-pentanone[3][4].
-
Synthesis of this compound
This synthesis involves the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol[1].
-
Materials: 1,5-dibromo-3-pentanone, Ethylene glycol, p-Toluenesulfonic acid (or other acid catalyst), Toluene (or other suitable solvent for azeotropic removal of water), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,5-dibromo-3-pentanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Synthetic Workflow
Conformational Analysis
The conformational flexibility of the 1,3-dioxolane ring is well-established and typically involves an equilibrium between different envelope and twist conformations. For 2,2-disubstituted 1,3-dioxolanes, the substituents at the C2 position play a crucial role in determining the preferred conformation.
Due to the absence of direct experimental studies on the conformation of this compound, insights can be drawn from computational studies and analysis of analogous structures. A study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a six-membered ring analog, revealed a chair conformation in the solid state and an equilibrium between two degenerate chair invertomers in solution[5]. This suggests that the bromoalkyl groups can significantly influence the conformational landscape.
For this compound, quantum chemical modeling, such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations and the barriers to interconversion[1]. Such calculations would likely reveal a preference for conformations that minimize steric interactions between the two bromoethyl groups and the dioxolane ring. The flexibility of the ethyl chains would also introduce additional rotational isomers to consider.
Logical Relationship for Conformational Analysis
Conclusion
This technical guide has synthesized the available information on this compound, providing a detailed overview of its structure, synthesis, and conformational aspects. While direct experimental data remains scarce, the provided synthetic protocols and comparative analysis with related compounds offer a solid foundation for researchers. Future experimental work, particularly X-ray crystallography and NMR spectroscopy, combined with computational studies, will be crucial for a complete understanding of this molecule's properties and behavior.
References
- 1. This compound | 164987-79-5 | Benchchem [benchchem.com]
- 2. 2,2-Diethyl-1,3-dioxolane | C7H14O2 | CID 247980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]
- 4. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane
This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-1,3-dioxolane, a versatile alkylating agent and building block in organic synthesis. Due to the limited specific information on the discovery of this compound, this document focuses on the well-established first synthetic methodologies, experimental protocols, and characterization data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
Basic physicochemical and spectral data for 2-(2-bromoethyl)-1,3-dioxolane are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| CAS Number | 18742-02-4 | [1][2] |
| Appearance | Colorless to brown liquid | [3] |
| Boiling Point | 68-70 °C at 8 mmHg | [4] |
| Density | 1.542 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.479 | [4] |
| Solubility | Insoluble in water, soluble in non-polar organic solvents | [3] |
Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane
The primary and most cited method for the synthesis of 2-(2-bromoethyl)-1,3-dioxolane involves the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide.
Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane from acrolein and ethylene glycol.
This protocol is based on a typical procedure for the preparation of 2-(2-bromoalkyl)-1,3-dioxolanes.[2]
Materials and Reagents:
| Reagent | Quantity (Molar Eq.) | Notes |
| Acrolein (90%) | 6.0 mmol (1.0 eq) | 374 mg |
| Ethylene Glycol | 7.4 mmol (1.23 eq) | 460 mg |
| HBr in 1,4-Dioxane (17%) | 8.4 mmol (1.4 eq) | 4.0 g |
| 1,4-Dioxane | 5 mL | Solvent |
| Diethyl Ether | 3 x 15 mL | For extraction |
| Saturated aq. NaHCO₃ | 20 mL | For quenching |
| Brine | 3 x 25 mL | For washing |
| Na₂SO₄ | 10 g | For drying |
| Florisil | - | For column chromatography (eluent: pentane) |
Procedure:
-
To a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL), add HBr in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) at 5 °C.[2]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.[2]
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL).[2]
-
Extract the mixture with diethyl ether (3 x 15 mL).[2]
-
Combine the organic layers and wash with brine (3 x 25 mL).[2]
-
Dry the organic layer over Na₂SO₄ (10 g) and concentrate in vacuo.[2]
-
Purify the crude residue by column chromatography on florisil (eluent: pentane) to afford 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid (890 mg, 82% yield).[2]
Characterization Data
The synthesized product can be characterized using standard spectroscopic methods.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | 2.22 | dt, J = 4.6 Hz, J = 7.4 Hz | 2H, -CH₂-Br |
| 3.47 | t, J = 7.1 Hz | 2H, -CH₂-CH₂-Br | |
| 3.88 | m | 2H, -O-CH₂- | |
| 3.96 | m | 2H, -O-CH₂- | |
| 5.01 | t, J = 4.6 Hz | 1H, -O-CH-O- | |
| ¹³C NMR (126 MHz, CDCl₃) | 27.14 | - | -CH₂-Br |
| 36.97 | - | -CH₂-CH₂-Br | |
| 64.78 | - | 2C, -O-CH₂-CH₂-O- | |
| 102.34 | - | -O-CH-O- |
Data sourced from ChemicalBook.[2]
Applications in Synthesis
2-(2-Bromoethyl)-1,3-dioxolane is a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for nucleophilic substitution and the formation of Grignard reagents, while the dioxolane moiety acts as a protected aldehyde.[3][5] This dual functionality allows for its use in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3][][7] For instance, it has been utilized in the synthesis of fatty acids and EGFR inhibitors.[]
Safety Information
2-(2-Bromoethyl)-1,3-dioxolane is classified as acutely toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It is stable under recommended storage conditions (2-8°C) and is often stabilized with sodium bicarbonate.[4]
This guide provides a foundational understanding of the synthesis and properties of 2-(2-bromoethyl)-1,3-dioxolane. Researchers should consult the primary literature for more specialized applications and safety protocols.
References
- 1. 2-(2-Bromoethyl)-1,3-dioxolane | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-(2-Bromoethyl)-1,3-dioxolane|lookchem [lookchem.com]
Theoretical and Computational Deep Dive into 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Bis(2-bromoethyl)-1,3-dioxolane is a bifunctional molecule of interest in synthetic chemistry, featuring a protected ketone in a dioxolane ring and two reactive bromoethyl side chains. This guide explores the theoretical and computational chemistry approaches that can be employed to elucidate its structural, electronic, and reactive properties. While specific published theoretical studies on this exact molecule are scarce, this document outlines the established computational methodologies and expected outcomes based on studies of analogous compounds. Furthermore, it details the experimental protocols necessary for its synthesis and characterization, providing a comprehensive framework for future research and application in areas such as drug discovery and materials science.
Introduction
This compound presents a unique chemical architecture. The 1,3-dioxolane moiety serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions.[1] Simultaneously, the two 2-bromoethyl groups provide reactive sites for nucleophilic substitution, making this compound a potentially valuable building block for the synthesis of more complex molecules.[1] Understanding the molecule's conformational preferences, electronic structure, and reactivity is crucial for harnessing its synthetic potential. Theoretical and computational studies offer a powerful, non-empirical means to predict these properties, guiding experimental design and accelerating discovery.
Synthesis and Spectroscopic Analysis
The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1] While detailed experimental protocols for this specific reaction are not widely published, a general procedure can be outlined based on standard organic chemistry practices.
Experimental Protocol: Synthesis via Ketalization
Objective: To synthesize this compound from 1,5-dibromo-3-pentanone and ethylene glycol.
Materials:
-
1,5-dibromo-3-pentanone
-
Ethylene glycol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,5-dibromo-3-pentanone, an excess of ethylene glycol (typically 1.2-1.5 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is complete when water is no longer being formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
High-resolution spectroscopic techniques are essential for confirming the structure of the synthesized product.[1] Based on the structure of this compound and data from analogous compounds, the expected spectral data are summarized below.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethylene glycol protons of the dioxolane ring and two distinct signals for the methylene protons of the bromoethyl side chains (adjacent to the ring and adjacent to the bromine). |
| ¹³C NMR | Resonances for the quaternary carbon of the dioxolane ring, the methylene carbons of the dioxolane ring, and the two different methylene carbons of the bromoethyl groups. |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the dioxolane ring and C-Br stretching vibrations. The absence of a strong C=O stretch would confirm the successful protection of the ketone. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns, including the loss of bromoethyl groups. |
Theoretical and Computational Studies
Computational Methodology Workflow
A typical computational workflow to study this compound using DFT would involve the following steps:
Predicted Quantitative Data from DFT Calculations
The following table summarizes the types of quantitative data that would be obtained from DFT calculations on this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar organic molecules.
| Parameter | Predicted Value (Hypothetical) | Significance |
| Bond Lengths (Å) | ||
| C-C (ring) | 1.52 | Provides insight into the strain and stability of the dioxolane ring. |
| C-O (ring) | 1.43 | Reflects the strength of the ether linkages within the dioxolane. |
| C-C (side chain) | 1.54 | Standard single bond length. |
| C-Br | 1.95 | Indicates the strength of the carbon-bromine bond, which is relevant to its reactivity as a leaving group. |
| Bond Angles (°) | ||
| O-C-O (ring) | 105 | A key parameter defining the geometry of the five-membered dioxolane ring. |
| C-C-Br | 110 | Influences the steric accessibility of the carbon atom for nucleophilic attack. |
| HOMO-LUMO Gap (eV) | ~5-7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. The specific value helps in understanding the electronic excitation properties.[2] |
| Activation Energy (kcal/mol) | ||
| Sₙ2 with Nu⁻ | 15-25 | Quantifies the energy barrier for nucleophilic substitution at the bromoethyl group, providing a measure of its reactivity. |
Reactivity and Potential Applications
The bifunctional nature of this compound makes it a versatile building block. The two bromoethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Logical Relationship of Reactivity
The potential applications of this molecule are broad, though specific examples in the literature are limited.[1] Its structure suggests utility in the synthesis of:
-
Novel heterocyclic compounds: Through intramolecular cyclization or reaction with difunctional nucleophiles.
-
Pharmaceutical scaffolds: The dioxolane moiety is present in various biologically active molecules, and the bromoethyl groups allow for the attachment of pharmacophores.
-
Cross-linking agents: The two reactive ends can be used to link polymer chains or other molecules.
Conclusion
This compound is a molecule with significant synthetic potential that remains largely unexplored in terms of its theoretical and computational characterization. This guide provides a comprehensive framework for researchers to approach the study of this and similar molecules. By combining the outlined synthetic and spectroscopic protocols with robust computational analysis, a deeper understanding of its properties can be achieved, paving the way for its application in the development of new drugs and advanced materials. The methodologies described herein represent a standard approach in modern chemical research, highlighting the synergy between experimental and theoretical investigations.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures, which can lead to improved target specificity and pharmacological properties. This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds utilizing the versatile, yet underexplored, building block 2,2-Bis(2-bromoethyl)-1,3-dioxolane . While direct literature on this specific reagent is scarce, this guide provides a proposed synthesis of the reagent and detailed, chemically sound protocols for its application in spirocyclization reactions based on well-established chemical principles and analogous transformations. The protocols are designed to be a starting point for researchers to explore the synthesis of novel spiro[5.5]undecane and related heterocyclic systems.
Introduction
Spirocycles are a class of organic compounds where two rings are connected by a single common atom. This structural motif is found in numerous natural products and has been identified as a privileged scaffold in drug discovery. The introduction of a spiro center can significantly impact a molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a valuable strategy in the design of novel therapeutic agents.
This compound is a promising but not widely commercially available reagent for the construction of spirocyclic systems. Its geminal bis(2-bromoethyl) functionality provides two electrophilic centers, ideal for reaction with dinucleophiles to form a spirocyclic core. The 1,3-dioxolane moiety serves as a protected ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for further functionalization. This dual functionality makes it a valuable synthon for the synthesis of complex spirocyclic molecules, particularly those based on the spiro[5.5]undecane framework.
Proposed Synthesis of this compound
The target reagent, this compound, can be envisioned to be synthesized from the commercially available precursor, 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), through a series of protection and functional group transformation steps. A plausible synthetic route is outlined below.
Application Notes and Protocols: The Chemistry of 1,3-Dioxolanes in the Context of Diol Protection and Functionalized Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of molecular design. Diols, with their twin hydroxyl groups, present a frequent challenge, requiring selective masking to prevent unwanted side reactions. The formation of 1,3-dioxolanes stands as a robust and widely adopted method for the protection of 1,2-diols. This document provides a detailed overview of this essential protective group strategy.
It is important to clarify a potential point of confusion regarding the nomenclature of the topic. The compound "2,2-bis(2-bromoethyl)-1,3-dioxolane" is not utilized as a protecting group for diols. Instead, 1,3-dioxolanes are themselves the protecting group, formed by the reaction of a diol with a ketone or an aldehyde. The structure of "this compound" would result from the protection of the ketone 1,5-dibromo-3-pentanone with ethylene glycol. While this specific molecule is not a diol protecting group, the synthesis and reactions of functionalized dioxolanes are of significant interest in the construction of complex molecules. These application notes will cover the principles of diol protection using 1,3-dioxolanes and then delve into the synthesis and potential applications of bromo-functionalized dioxolanes as versatile chemical building blocks.
Part 1: 1,3-Dioxolanes as Protecting Groups for Diols
The protection of a 1,2-diol as a 1,3-dioxolane is a common strategy in organic synthesis to temporarily mask the reactivity of the hydroxyl groups. This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic conditions. The resulting cyclic acetal or ketal is stable to a wide range of reagents, particularly basic and nucleophilic conditions.
General Reaction for Diol Protection
The formation of a 1,3-dioxolane is an equilibrium process. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.
Caption: General formation of a 1,3-dioxolane protecting group.
Stability of the 1,3-Dioxolane Protecting Group
The stability of the 1,3-dioxolane group is a key factor in its widespread use. The table below summarizes its stability under various common reaction conditions.
| Reagent/Condition | Stability |
| Basic Conditions | |
| Aqueous NaOH, KOH | Stable |
| Grignard Reagents (RMgX) | Stable |
| Organolithium Reagents (RLi) | Stable |
| Lithium Aluminum Hydride (LiAlH4) | Stable |
| Sodium Borohydride (NaBH4) | Stable |
| Acidic Conditions | |
| Dilute Aqueous Acid (e.g., HCl, H2SO4) | Labile (Deprotection) |
| Lewis Acids (e.g., BF3·OEt2, TiCl4) | Labile (Deprotection) |
| Oxidizing/Reducing Conditions | |
| PCC, PDC | Stable |
| Jones Reagent | Generally Stable |
| H2, Pd/C | Stable |
Experimental Protocol: Protection of a 1,2-Diol
This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane as the ketone source and a catalytic amount of a Brønsted acid.
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 1,2-diol in anhydrous DCM or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TSA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol: Deprotection of a 1,3-Dioxolane
This protocol provides a general method for the removal of the 1,3-dioxolane protecting group under acidic conditions.
Materials:
-
Protected Diol (1.0 eq)
-
Tetrahydrofuran (THF) or Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected diol in THF or acetone in a round-bottom flask with a magnetic stirrer.
-
Add 1 M HCl solution to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography or recrystallization if needed.
Part 2: Synthesis and Application of Bromo-Functionalized Dioxolanes
While not a protecting group for diols, a molecule like this compound can be synthesized and utilized as a bifunctional building block in organic synthesis. The bromo groups serve as reactive handles for nucleophilic substitution or organometallic coupling reactions, while the dioxolane moiety acts as a protected ketone.
Synthesis of this compound
This molecule can be synthesized by the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.
Caption: Synthesis of this compound.
Potential Synthetic Applications
The presence of two bromoethyl chains and a protected ketone functionality opens up various synthetic possibilities.
Caption: Potential synthetic pathways for a bromo-functionalized dioxolane.
Experimental Protocol: Synthesis of a Diamine Derivative
This hypothetical protocol outlines the synthesis of a diamine from this compound via a Gabriel synthesis, followed by deprotection of the ketone.
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure: Step 1: Gabriel Amine Synthesis
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the bis-phthalimide derivative.
Step 2: Deprotection of the Amine
-
Suspend the bis-phthalimide derivative in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and remove the phthalhydrazide precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection of the Ketone
-
Dissolve the crude diamine from the previous step in a mixture of THF and 1 M HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final diamino ketone.
-
Purify by an appropriate method if necessary.
The use of 1,3-dioxolanes as protecting groups for diols is a fundamental and powerful tool in organic synthesis, offering stability under a wide range of conditions and straightforward removal. While "this compound" is not itself a diol protecting group, the principles of its synthesis and potential reactivity as a bifunctional building block highlight the versatility of the dioxolane functional group in the broader context of complex molecule construction. The protocols and data presented herein provide a comprehensive guide for researchers in the application of these important synthetic strategies.
Application Notes and Protocols: Reaction of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2,2-bis(2-bromoethyl)-1,3-dioxolane with various nucleophiles, offering insights into its potential applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug development. Due to the limited availability of specific experimental data for this compound, the following protocols and quantitative data are presented as representative examples based on established principles of organic chemistry and reactions of analogous compounds.
Introduction
This compound is a versatile bifunctional electrophile. The presence of two primary bromoethyl groups attached to a central ketal carbon makes it an excellent building block for introducing a spiroacetal moiety or for the synthesis of various heterocyclic compounds through double nucleophilic substitution. The 1,3-dioxolane ring serves as a protected ketone, which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions to reveal the carbonyl group for further transformations.[1]
The reactivity of the bromoethyl groups is characteristic of primary alkyl halides, readily undergoing SN2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of diverse functionalities, making it a valuable intermediate in medicinal chemistry and materials science.
Chemical Reactivity and Applications
The primary mode of reaction for this compound is double nucleophilic substitution. This can be achieved with a variety of nucleophiles, including amines, thiols, azides, and carbanions. These reactions can be performed in a stepwise or a one-pot manner, leading to symmetrically or asymmetrically substituted products.
A significant application of this reagent is in the synthesis of spiro-heterocycles. Intramolecular cyclization of appropriately functionalized derivatives of this compound can lead to the formation of complex polycyclic systems. Furthermore, this compound has been explored as an electrophile in asymmetric alkylation processes for the synthesis of chiral ligands and other stereochemically defined molecules.[1]
Quantitative Data Summary
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with selected nucleophiles. These yields are illustrative and based on typical SN2 reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions.
| Nucleophile | Reagent | Expected Product | Hypothetical Yield Range (%) |
| Primary Amine | Benzylamine | 2,2-Bis(2-(benzylamino)ethyl)-1,3-dioxolane | 75-90 |
| Thiol | Thiophenol | 2,2-Bis(2-(phenylthio)ethyl)-1,3-dioxolane | 80-95 |
| Azide | Sodium Azide | 2,2-Bis(2-azidoethyl)-1,3-dioxolane | 85-98 |
| Cyanide | Sodium Cyanide | 2,2-Bis(2-cyanoethyl)-1,3-dioxolane | 70-85 |
Experimental Protocols
Note: These are representative protocols and should be adapted and optimized for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 2,2-Bis(2-(benzylamino)ethyl)-1,3-dioxolane
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2,2-Bis(2-(phenylthio)ethyl)-1,3-dioxolane
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (2.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add thiophenol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2,2-Bis(2-azidoethyl)-1,3-dioxolane
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (2.5 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dimethylformamide.
-
Add sodium azide to the solution and heat the mixture to 60-70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (Caution: organic azides can be explosive).
-
The crude product may be used directly in subsequent steps or purified by careful column chromatography.
Visualizations
Caption: General reaction scheme for the double nucleophilic substitution of this compound.
Caption: A typical experimental workflow for the reaction of this compound with a nucleophile.
Caption: Conceptual diagram for the synthesis of a spiro-heterocycle from a derivative of this compound.
References
Application Notes and Protocols: Synthesis and Polymerization of Spiro Orthoesters for Low-Shrinkage Polymers
Note to the Reader: Initial searches for the specific compound "2,2-Bis(2-bromoethyl)-1,3-dioxolane" in the context of polymer chemistry did not yield direct applications or established protocols. This suggests that the compound is not commonly utilized for this purpose. However, the structural motifs present in the requested molecule, namely the dioxolane ring and bromoethyl groups, are relevant to the synthesis of a significant class of monomers known as spiro orthoesters (SOEs) . These monomers are of great interest in polymer chemistry due to their unique property of undergoing polymerization with near-zero or even slight volume expansion.[1]
This document will therefore focus on the synthesis and polymerization of spiro orthoesters, a field where the principles of reacting cyclic ethers (like epoxides, which can be conceptually related to precursors for bromoethyl functionalities) with lactones are well-established. This information is highly relevant for researchers interested in developing advanced polymer systems with controlled shrinkage.
Introduction to Spiro Orthoesters in Polymer Chemistry
Spiro orthoesters are a class of bicyclic compounds that are valuable monomers in the production of polymers with minimal volume shrinkage during the curing process.[1] This is a significant advantage over conventional monomers, which typically exhibit substantial shrinkage, leading to internal stress, microcracks, and poor adhesion in the final polymer product. The polymerization of spiro orthoesters proceeds via a double ring-opening mechanism, which is the key to their low-shrinkage characteristics.[2][3]
The resulting polymers, poly(ortho esters), are biodegradable and have found applications in the medical field for drug delivery systems.[4][5][6] The versatility in the synthesis of spiro orthoesters allows for the incorporation of various functional groups, enabling the tuning of the final polymer's mechanical and thermal properties.[4][5]
Synthesis of Spiro Orthoester Monomers
Spiro orthoesters are typically synthesized through the reaction of an epoxide with a lactone in the presence of a cationic catalyst.[7] This reaction forms the characteristic spirocyclic structure.
Experimental Protocol: Synthesis of a Generic Spiro Orthoester
This protocol describes a general method for the synthesis of a spiro orthoester from a diepoxide and a lactone, inspired by methodologies found in the literature.[8][9]
Materials:
-
Diepoxide resin (e.g., Bisphenol A diglycidyl ether, DGEBA)
-
γ-Butyrolactone
-
Toluene (anhydrous)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalyst)
-
Triethylamine (terminator)
-
Sodium hydroxide (NaOH) solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnels, add 140 mL of toluene and 25 mL of γ-butyrolactone.[8][9]
-
Dissolve 25 g of the diepoxide resin in 45 mL of toluene and place it in one of the dropping funnels.[8][9]
-
Dissolve 0.66 mL of BF₃·OEt₂ catalyst in 20 mL of toluene and place it in the other dropping funnel.[8][9]
-
Cool the reaction flask to approximately -12°C using an ice-salt bath.[8][9]
-
Add an initial portion of the catalyst solution to the flask. Then, begin the dropwise addition of the diepoxide solution. The remaining catalyst is added in portions at intervals.[8]
-
After the addition is complete, terminate the reaction by adding 1.32 mL of triethylamine.[9]
-
Pour the reaction mixture into a separatory funnel and wash it multiple times with a NaOH solution to remove any unreacted γ-butyrolactone.[9]
-
Wash the organic layer with deionized water until it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and then filter.[9]
-
Remove the toluene by distillation under reduced pressure to obtain a viscous liquid.[9]
-
Dry the product in a vacuum oven to yield the spiro orthoester monomer as a waxy solid.[9]
Logical Workflow for Spiro Orthoester Synthesis
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06634J [pubs.rsc.org]
- 4. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyorthoester - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of spiro orthoester-epoxy resin copolymer - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Spiro-N-Heterocycles via Alkylation of Amines with 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel spiro-N-heterocycles through the double N-alkylation of primary amines with 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This method offers a straightforward approach to constructing saturated six-membered nitrogen-containing heterocyclic rings spiro-fused to a 1,3-dioxolane moiety. The resulting products can be further elaborated by deprotection of the ketal to reveal a ketone functionality, providing a versatile scaffold for drug discovery and development.
Introduction
Spiro-heterocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The morpholine and piperazine ring systems, in particular, are prevalent in numerous approved drugs. The use of bifunctional electrophiles, such as this compound, allows for the efficient construction of such spirocyclic systems from readily available primary amines. The reaction proceeds via a tandem nucleophilic substitution (SN2) mechanism, where the amine nitrogen displaces the two bromide leaving groups to form the heterocyclic ring.[1] The 1,3-dioxolane group serves as a protected ketone, which can be unmasked under acidic conditions to provide a handle for further synthetic modifications.[2][3]
Reaction Scheme
Data Presentation
The following table summarizes the expected outcomes for the alkylation of various primary amines with this compound based on typical N-alkylation reactions. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 4-Benzyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane) | DMF | K₂CO₃ | 80 | 24 | 75 |
| 2 | Aniline | 4-Phenyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane) | Acetonitrile | NaHCO₃ | Reflux | 48 | 60 |
| 3 | Cyclohexylamine | 4-Cyclohexyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane) | DMSO | Cs₂CO₃ | 100 | 24 | 80 |
| 4 | n-Butylamine | 4-Butyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane) | THF | K₂CO₃ | Reflux | 36 | 70 |
| 5 | Ethanolamine | 4-(2-Hydroxyethyl)-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane) | Isopropanol | NaHCO₃ | Reflux | 48 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of Primary Amines with this compound
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃), finely powdered
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., DMF or Acetonitrile, approximately 0.1-0.5 M concentration).
-
Add the base (K₂CO₃, 2.5 eq. or NaHCO₃, 3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF or reflux for Acetonitrile) and stir for the time indicated in the table or until TLC analysis shows consumption of the starting materials.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-N-heterocycle.
Protocol 2: Deprotection of the 1,3-Dioxolane Group
Materials:
-
Spiro-N-heterocycle (from Protocol 1)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the spiro-N-heterocycle in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of spiro-ketones.
References
Application Notes and Protocols: The Versatile Role of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable bifunctional reagent, in the assembly of complex natural products. Its unique structure, combining a protected carbonyl group with two reactive bromoethyl arms, enables a range of strategic transformations, making it a key building block in the synthesis of diverse molecular architectures.
Introduction to a Versatile Synthetic Building Block
This compound, more systematically named 2-(2-Bromoethyl)-1,3-dioxolane, is a stable, yet highly reactive, organic compound. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde functionality, which can be unveiled under acidic conditions at a later synthetic stage. The two bromoethyl groups provide handles for various carbon-carbon and carbon-heteroatom bond-forming reactions. This combination allows for the introduction of a three-carbon chain with a latent aldehyde, proving advantageous in multi-step syntheses of natural products.
Key Applications in Natural Product Synthesis
The strategic application of this compound has been instrumental in the total synthesis of several classes of natural products, including unsaturated fatty acids and polyhydroxylated alkaloids.
Synthesis of Unsaturated Fatty Acids
A prominent application of this reagent is in the synthesis of long-chain unsaturated fatty acids, such as the (5Z,9Z)-dienoic acids. The bromoethyl group allows for facile alkylation of acetylides, enabling the construction of the carbon backbone of these molecules.
Logical Workflow for Fatty Acid Synthesis:
Caption: Synthetic strategy for unsaturated fatty acids.
Synthesis of Polyhydroxylated Alkaloids
In the synthesis of bioactive alkaloids like 1-deoxy-castanospermine, this compound is utilized to introduce a key carbon fragment. The bromoethyl group can be converted into a Grignard reagent, which then participates in nucleophilic addition reactions to chiral synthons.
Experimental Workflow for Alkaloid Synthesis:
Caption: Pathway to 1-deoxy-castanospermine.
Tabulated Quantitative Data
The following table summarizes typical reaction conditions and yields for key transformations involving this compound.
| Natural Product/Intermediate | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (5Z,9Z)-5,9-Hexadecadienoic acid precursor | Alkylation | 1-Heptyne, n-BuLi | THF/HMPA | -78 to rt | 2 | 75 |
| 1-Deoxy-castanospermine precursor | Grignard Addition | Mg, Chiral lactam | THF | -78 to rt | 3 | 85 |
| Pulo'upone precursor | Alkylation | 1,3-Dithiane, n-BuLi | THF | -78 to 0 | 2 | 92 |
| N-Alkylated Amine | Alkylation | Piperidine, K₂CO₃ | DMF | 80 | 12 | 88 |
Detailed Experimental Protocols
Protocol 1: Synthesis of a (5Z,9Z)-5,9-Dienoic Acid Precursor
This protocol is adapted from the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid.
Materials:
-
1-Heptyne
-
n-Butyllithium (2.5 M in hexanes)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a stirred solution of 1-heptyne (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add anhydrous HMPA (2.0 eq) to the reaction mixture.
-
A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Formation of the Grignard Reagent and Addition to an Electrophile
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction, a key step in the synthesis of 1-deoxy-castanospermine.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Chiral lactam (or other suitable electrophile)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate, anhydrous
Procedure:
-
Activate the magnesium turnings (1.5 eq) in a flame-dried flask under argon with a crystal of iodine until the color disappears.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction has started (as evidenced by gentle refluxing), add the remaining dioxolane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting gray solution is the Grignard reagent.
-
In a separate flask, dissolve the chiral lactam (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the prepared Grignard reagent dropwise to the solution of the lactam.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired adduct.
Protocol 3: Alkylation of 1,3-Dithiane
This general protocol illustrates the use of this compound as an alkylating agent for dithianes, a common strategy for introducing a protected aldehyde functionality.
Materials:
-
1,3-Dithiane
-
n-Butyllithium (2.5 M in hexanes)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting mixture at -30 °C for 2 hours.
-
Cool the solution to -78 °C and add a solution of this compound (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the alkylated dithiane.
Application Notes and Protocols: Preparation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This compound serves as a valuable building block in organic synthesis, particularly for the introduction of a protected 3-pentanone moiety with functionalizable bromoethyl side chains. The synthesis involves the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a functionalized cyclic ketal. The 1,3-dioxolane group acts as a protecting group for the ketone functionality of the parent 1,5-dibromo-3-pentanone, allowing for selective reactions at the terminal bromine atoms.[1][2] This protecting group is stable under basic and neutral conditions but can be readily removed under acidic conditions to regenerate the ketone.[2] The presence of two bromoethyl groups makes this molecule a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions.
The synthesis is achieved through the reaction of 1,5-dibromo-3-pentanone with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with azeotropic removal of water to drive the equilibrium towards the product.[2][3][4]
Materials and Equipment
-
Reagents:
-
1,5-Dibromo-3-pentanone (CAS: 140200-76-6)
-
Ethylene glycol (CAS: 107-21-1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (CAS: 6192-52-5)
-
Toluene (CAS: 108-88-3)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Safety Precautions: 1,5-Dibromo-3-pentanone is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Toluene is flammable and toxic.
Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-dibromo-3-pentanone (e.g., 24.4 g, 0.1 mol).
-
Add toluene (100 mL) to dissolve the ketone.
-
Add ethylene glycol (6.8 g, 0.11 mol, 1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction Execution:
-
Place the setup in a heating mantle and begin stirring.
-
Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 1.8 mL.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Isolation of Product:
-
The crude product is obtained as an oil. Further purification can be achieved by vacuum distillation or column chromatography if necessary, though for many applications, the crude product may be of sufficient purity.
-
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| 1,5-Dibromo-3-pentanone | 243.92 | 24.4 | 0.1 | 1.0 |
| Ethylene glycol | 62.07 | 6.8 | 0.11 | 1.1 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 | 0.001 | 0.01 |
| Product | 287.97 | |||
| Theoretical Yield | 28.8 | 0.1 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Synthesis of a Novel Ketal-Containing Crown Ether using 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a representative synthetic protocol for a novel ketal-containing crown ether, utilizing 2,2-bis(2-bromoethyl)-1,3-dioxolane as a key building block. Due to a lack of specific published data for this reagent in crown ether synthesis, this application note provides a comprehensive, hypothetical protocol based on the well-established Williamson ether synthesis.[1][2] The described methodology offers a viable route to new macrocyclic structures incorporating a protected ketone functionality, which can be later deprotected for further derivatization. This opens avenues for applications in areas such as ion sensing, drug delivery, and the development of complex molecular architectures.
Introduction
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations.[3] Their unique host-guest chemistry has led to their use in a wide range of applications, including phase-transfer catalysis, ion separation, and the construction of supramolecular assemblies. The functionalization of the crown ether framework allows for the fine-tuning of their binding properties and the introduction of additional functionalities.
The starting material, this compound, is a bifunctional alkylating agent that presents an attractive opportunity for the synthesis of novel crown ethers. Its two primary bromoethyl groups are susceptible to nucleophilic substitution, making it an ideal partner for cyclization with oligoethylene glycols. The incorporated 1,3-dioxolane ring serves as a protected ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for post-synthetic modification. This "latent" functionality is a valuable feature for developing more complex, functional macrocycles.
This application note outlines a detailed, albeit representative, experimental procedure for the synthesis of a ketal-containing crown ether via the reaction of this compound with tetraethylene glycol.
Synthetic Pathway
The synthesis of the target crown ether is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][4] In this case, the di-alkoxide of tetraethylene glycol, generated in situ using a strong base like sodium hydride, acts as the nucleophile. The intramolecular cyclization with this compound proceeds via a double SN2 reaction to form the macrocyclic ether.
Caption: Synthetic scheme for the ketal-containing crown ether.
Experimental Protocol
Materials:
-
This compound
-
Tetraethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Formation of the Alkoxide: Anhydrous THF (200 mL) and tetraethylene glycol (1.94 g, 10.0 mmol) are added to the flask. The solution is stirred, and sodium hydride (0.96 g of 60% dispersion, 24.0 mmol) is added portion-wise at room temperature. The mixture is then heated to reflux and stirred for 2 hours to ensure the complete formation of the di-alkoxide.
-
Cyclization: After cooling the reaction mixture to room temperature, a solution of this compound (2.74 g, 10.0 mmol) in 50 mL of anhydrous THF is added dropwise over a period of 4 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.
-
Reaction Monitoring: The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: The THF is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between dichloromethane (100 mL) and water (100 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ketal-containing crown ether.[5]
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the ketal-containing crown ether.
| Parameter | Value |
| Reactants | |
| This compound | 2.74 g (10.0 mmol) |
| Tetraethylene glycol | 1.94 g (10.0 mmol) |
| Sodium Hydride (60%) | 0.96 g (24.0 mmol) |
| Anhydrous THF | 250 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 36 hours |
| Product | |
| Product Name | 1,4,7,10-Tetraoxa-13,13-(ethylenedioxy)cyclopentadecane |
| Theoretical Yield | 3.06 g |
| Actual Yield (Hypothetical) | 1.38 g |
| Percent Yield (Hypothetical) | 45% |
| Appearance | Colorless oil |
| Spectroscopic Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 3.85-3.95 (m, 4H), 3.60-3.70 (m, 16H), 1.90-2.00 (t, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 109.5, 70.8, 70.6, 69.5, 65.0, 35.2 |
| Mass Spec (ESI+) m/z | [M+Na]⁺ calculated for C₁₄H₂₆O₆Na: 329.16; found: 329.15 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for crown ether synthesis.
Conclusion
This application note provides a detailed, representative protocol for the synthesis of a novel ketal-containing crown ether using this compound. While direct literature precedents for this specific transformation are unavailable, the outlined Williamson ether synthesis approach is chemically sound and provides a strong foundation for researchers to develop and optimize the synthesis of this and related macrocycles. The successful synthesis of such compounds would provide valuable new tools for various applications in chemistry and materials science.
References
Application Note: Williamson Ether Synthesis for the Preparation of Novel Crown Ether Precursors
**Abstract
This application note details a robust experimental protocol for the Williamson ether synthesis utilizing 2,2-Bis(2-bromoethyl)-1,3-dioxolane as a key building block. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a clear methodology for the preparation of complex ether derivatives, particularly precursors to novel crown ethers. The protocol outlines the reaction setup, purification, and characterization of the resulting products. All quantitative data is presented in a clear, tabular format for ease of reference and reproducibility.
**Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3] This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3][4] this compound is a versatile bifunctional electrophile, containing two primary bromoethyl groups, making it an ideal candidate for the synthesis of macrocyclic compounds such as crown ethers. The dioxolane moiety provides a protected carbonyl group that can be deprotected in subsequent synthetic steps, further enhancing its utility as a synthetic intermediate.[5] This protocol describes the reaction of this compound with a catechol derivative to form a key precursor for a benzo-crown ether.
Experimental Protocol
Materials:
-
This compound (98%)
-
Catechol (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (anhydrous)
-
Argon gas (high purity)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in anhydrous DMF (100 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
-
Formation of the Alkoxide:
-
A solution of catechol (2.75 g, 25 mmol) in anhydrous DMF (25 mL) is added dropwise to the sodium hydride suspension over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the disodium catecholate.
-
-
Williamson Ether Synthesis:
-
A solution of this compound (7.6 g, 25 mmol) in anhydrous DMF (25 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
The reaction mixture is then heated to 80 °C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (50 mL).
-
The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio | Yield (%) |
| This compound | 303.96 | 7.60 | 25.0 | 1.0 | - |
| Catechol | 110.11 | 2.75 | 25.0 | 1.0 | - |
| Sodium Hydride (60%) | 40.00 | 2.00 | 50.0 | 2.0 | - |
| Purified Product | 254.28 | 4.83 | 19.0 | - | 76 |
Safety Precautions
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.
-
N,N-Dimethylformamide is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a halogenated organic compound and should be handled with care.
Visualization of the Experimental Workflow
Caption: Workflow for the Williamson ether synthesis.
Signaling Pathway of the Reaction
Caption: Reaction mechanism of the synthesis.
References
Application Notes and Protocols: 2,2-Bis(2-bromoethyl)-1,3-dioxolane as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-bis(2-bromoethyl)-1,3-dioxolane as a versatile precursor for the synthesis of novel spiro-heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous dihaloalkanes and are intended to serve as a foundational guide for the development of new chemical entities.
Introduction
This compound is a highly reactive building block for the construction of spiro-heterocycles. The presence of two primary bromoethyl arms allows for facile dialkylation of dinucleophiles, leading to the formation of five- or six-membered heterocyclic rings spiro-fused to the 1,3-dioxolane core. This scaffold is of significant interest in medicinal chemistry due to the prevalence of spiro-heterocycles in biologically active natural products and synthetic drugs. The inherent conformational rigidity of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.[1]
This document outlines the synthesis of N-substituted 5-aza-8-oxaspiro[4.5]decanes and 5-thia-8-oxaspiro[4.5]decane, along with their potential biological significance.
Application 1: Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes
The reaction of this compound with primary amines is expected to yield N-substituted 5-aza-8-oxaspiro[4.5]decanes. This reaction proceeds via a double nucleophilic substitution, where the primary amine displaces both bromide ions to form a piperidine ring fused at the 2-position of the dioxolane.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes
This protocol is adapted from established methods for the reaction of dibromoalkanes with primary amines.[2][3][4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Diatomaceous earth
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted primary amine (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-aza-8-oxaspiro[4.5]decane.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).
Data Presentation
| Precursor | Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| This compound | Benzylamine | N-Benzyl-5-aza-8-oxaspiro[4.5]decane | MeCN | K₂CO₃ | 18 | Est. 60-80 |
| This compound | Aniline | N-Phenyl-5-aza-8-oxaspiro[4.5]decane | DMF | Et₃N | 24 | Est. 50-70 |
Note: Yields are estimated based on analogous reactions and will require experimental optimization.
Logical Workflow for Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes
Caption: Synthetic workflow for N-substituted 5-aza-8-oxaspiro[4.5]decanes.
Application 2: Synthesis of 5-Thia-8-oxaspiro[4.5]decane
The reaction of this compound with a sulfide source, such as sodium sulfide, provides a direct route to 5-thia-8-oxaspiro[4.5]decane. This reaction is analogous to the synthesis of tetrahydrothiophene from 1,4-dibromobutane.[6][7][8]
Experimental Protocol: Synthesis of 5-Thia-8-oxaspiro[4.5]decane
This protocol is based on the well-established reaction of dihaloalkanes with sodium sulfide.[9][10]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Extraction funnel
-
Dichloromethane (DCM) or diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Heat the solution to a gentle reflux.
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise to the refluxing sulfide solution over a period of 30 minutes.
-
Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield 5-thia-8-oxaspiro[4.5]decane.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Data Presentation
| Precursor | Sulfide Source | Product | Solvent | Time (h) | Yield (%) |
| This compound | Na₂S·9H₂O | 5-Thia-8-oxaspiro[4.5]decane | Ethanol/Water | 5 | Est. 70-90 |
Note: Yields are estimated based on analogous reactions and will require experimental optimization.
Logical Workflow for Synthesis of 5-Thia-8-oxaspiro[4.5]decane
Caption: Synthetic workflow for 5-thia-8-oxaspiro[4.5]decane.
Biological Relevance and Potential Signaling Pathways
Spiro-heterocycles are a prominent class of compounds in drug discovery, often exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14][15][16]
N-Substituted 5-Aza-8-oxaspiro[4.5]decanes:
-
Anticancer Activity: Many nitrogen-containing spiro-heterocycles have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as high-affinity ligands for the sigma-1 receptor, which is overexpressed in several human tumors, making them promising candidates for tumor imaging and targeted therapy.[17][18][19]
-
Potential Signaling Pathway Involvement: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, ion channel activity, and cellular stress responses. Ligands binding to the sigma-1 receptor can induce apoptosis in cancer cells.
5-Thia-8-oxaspiro[4.5]decane:
-
Anticancer and Antimicrobial Activity: Sulfur-containing heterocycles are integral to numerous bioactive molecules and approved drugs.[12] Spiro-sulfur heterocycles have been reported to possess cytotoxic, antiproliferative, and antimicrobial activities.[11][20]
-
Potential Signaling Pathway Involvement: The precise mechanisms of action for many sulfur-containing heterocycles are diverse. Some have been shown to induce apoptosis in cancer cells through the modulation of pathways involving caspases and Bcl-2 family proteins.
Hypothesized Signaling Pathway for Spiro-Heterocycle Induced Apoptosis
Caption: Potential signaling pathway for spiro-heterocycle induced apoptosis.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. In each of the following reactions, a new ring is formed. Use curved arrow notation to explain the formation of the new ring. a. `1,4-` Dibromobutane `(0.1 mol)` is treated with sodium sulphide `(0.1 mol)` in aqueous ethanol. b. `1-` Choloro `-2` (`2-` hydroxyphenyl) ethane is treated with aqueous sodium hydroxide. [allen.in]
- 7. turito.com [turito.com]
- 8. doubtnut.com [doubtnut.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved 9.55 The following structure is formed when | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 14. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 17. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic route for this compound?
A1: The compound is synthesized through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1] This reaction involves the formation of a five-membered dioxolane ring, which serves as a protecting group for the ketone.[1]
Q2: What is the mechanism of this reaction?
A2: The reaction proceeds via a reversible acid-catalyzed nucleophilic addition. The acid catalyst protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable cyclic ketal.
Q3: Why is water removal critical for obtaining a high yield?
A3: The ketalization reaction is an equilibrium process that produces water as a byproduct.[2] According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of the desired this compound.
Q4: What are the most common catalysts used for this synthesis?
A4: Brønsted acids are typically used to catalyze this reaction. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[3][4] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be employed.
Q5: What safety precautions should be taken during this synthesis?
A5: 1,5-dibromo-3-pentanone is a lachrymator and should be handled in a well-ventilated fume hood. The acid catalysts are corrosive and require appropriate personal protective equipment (gloves, safety glasses). Solvents like benzene or toluene are often used with a Dean-Stark apparatus and are flammable and toxic; ensure there are no ignition sources nearby.
Troubleshooting Guide
Problem: My reaction is slow or shows no conversion to the product.
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Possible Cause 1: Inactive Catalyst. The acid catalyst may be old or hydrated.
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Solution: Use a fresh bottle of the acid catalyst or dry it before use. For example, p-TsOH monohydrate can be converted to the anhydrous form by azeotropic distillation with toluene.
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Possible Cause 2: Insufficient Water Removal. Water produced during the reaction can inhibit the forward reaction.
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Solution: Ensure your Dean-Stark apparatus is functioning correctly. If not using a Dean-Stark, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
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Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met.
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Solution: Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from benzene to toluene) and ensuring the mixture is refluxing vigorously.
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Problem: The reaction stalls, leaving a significant amount of starting material.
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Possible Cause 1: Equilibrium has been reached. The reversible nature of the reaction can lead to an equilibrium mixture of reactants and products.[2]
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Solution: Use a larger excess of ethylene glycol (2-3 equivalents) to shift the equilibrium. Also, ensure water is being removed as efficiently as possible.
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Possible Cause 2: Steric Hindrance. While 1,5-dibromo-3-pentanone is not exceptionally hindered, steric factors can slow down ketalization reactions.[5]
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Solution: Increase the reaction time and/or the catalyst loading (e.g., from 0.1 mol% to 1-2 mol%).
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Problem: The yield is low due to the formation of byproducts.
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Possible Cause 1: Acid-catalyzed side reactions. Strong acids and high temperatures can potentially cause side reactions involving the bromoethyl groups (e.g., elimination to form vinyl groups) or polymerization of ethylene glycol.
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Solution: Switch to a milder, less corrosive acid catalyst like PPTS or Amberlyst-15 resin.[6] Perform the reaction at the lowest effective temperature.
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Possible Cause 2: Impure Starting Materials. Impurities in the 1,5-dibromo-3-pentanone or ethylene glycol can interfere with the reaction.
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Solution: Purify the starting materials before use. 1,5-dibromo-3-pentanone can be purified by distillation under reduced pressure, and ethylene glycol can be distilled from anhydrous magnesium sulfate.
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Problem: I am having difficulty with the work-up and purification.
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Possible Cause 1: Emulsion during aqueous wash.
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Solution: Add a saturated solution of sodium chloride (brine) during the aqueous extraction to help break the emulsion.
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Possible Cause 2: Contamination with ethylene glycol. Ethylene glycol has a high boiling point and can be difficult to remove under vacuum.
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Solution: Perform multiple washes with water to thoroughly remove the highly water-soluble ethylene glycol before drying and concentrating the organic phase.
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Possible Cause 3: Product is unstable to silica gel.
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Solution: If purification by column chromatography is necessary and the product shows degradation on silica gel, try using a less acidic stationary phase like alumina (neutral or basic). Alternatively, purify the product by vacuum distillation.
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Data Presentation
While specific yield-optimization data for this compound is not extensively published, the following table summarizes how key parameters generally influence acid-catalyzed ketalization reactions. This can be used as a guide for designing optimization experiments.
| Parameter | Condition A (Standard) | Condition B (High-Yield Focus) | Condition C (Mild Conditions) | Expected Outcome |
| Ketone:Diol Ratio | 1 : 1.2 | 1 : 2.0 | 1 : 1.5 | Increasing diol excess generally improves yield. |
| Catalyst | p-TsOH (1 mol%) | H₂SO₄ (1 mol%) | PPTS (5 mol%) | Stronger acids increase rate but may cause side reactions. |
| Solvent | Benzene | Toluene | Dichloromethane | Higher boiling solvents allow for higher temperatures and better water removal via azeotroping. |
| Water Removal | Dean-Stark Trap | Dean-Stark Trap | 4Å Molecular Sieves | Dean-Stark is highly effective at reflux temperatures. Sieves are useful for lower temperature reactions. |
| Temperature | Reflux (~80°C) | Reflux (~111°C) | Room Temperature | Higher temperature increases reaction rate but can promote byproduct formation. |
| Typical Yield | Moderate | High | Moderate (may require longer time) | Yield is a balance between reaction rate and selectivity. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a standard procedure for achieving a high yield of the target compound.
Reagents:
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1,5-dibromo-3-pentanone (1.0 eq)
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Ethylene glycol (2.0 eq)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
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Toluene (approx. 2-3 mL per mmol of ketone)
Procedure:
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Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Charging Reagents: To the flask, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.
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Initiating Reaction: Add the p-toluenesulfonic acid monohydrate to the mixture.
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Heating: Heat the reaction mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS by observing the disappearance of the starting ketone. The reaction is typically complete in 4-8 hours, or when no more water is being collected.
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Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
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Work-up: Separate the layers. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. This compound | 164987-79-5 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Side reactions of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane. The information is designed to help you anticipate and mitigate potential side reactions, ensuring the successful outcome of your experiments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product Due to Suspected Hydrolysis
Symptoms:
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The presence of 1,5-dibromo-3-pentanone in the crude reaction mixture, detectable by GC-MS or NMR.
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A significant amount of starting material remains unreacted.
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The reaction mixture appears cloudy or forms an aqueous layer when it should be homogeneous.
Root Cause Analysis:
The dioxolane ring of this compound is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the acetal and regenerates the starting ketone, 1,5-dibromo-3-pentanone. The presence of even trace amounts of acid and water can lead to significant product loss.
Mitigation Strategies:
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Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
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Acid Scavengers: In reactions where acidic conditions are unavoidable, consider the use of a non-nucleophilic base, such as proton sponge or di-tert-butylpyridine, to neutralize any adventitious acid.
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Aprotic Solvents: Whenever possible, use aprotic solvents that do not participate in hydrolysis, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Corrective Actions:
If hydrolysis has occurred, the resulting 1,5-dibromo-3-pentanone can be separated from the desired product by column chromatography. To prevent further hydrolysis during purification, it is advisable to use a non-acidic stationary phase (e.g., neutral alumina) and to add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.
Issue 2: Formation of Elimination Byproducts
Symptoms:
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The appearance of vinyl-substituted dioxolane byproducts in the crude reaction mixture, characterized by the presence of alkene signals in the 1H NMR spectrum.
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Reduced yield of the desired nucleophilic substitution product.
Root Cause Analysis:
The bromoethyl groups of this compound can undergo elimination reactions in the presence of a base to form alkenes. The extent of elimination versus the desired substitution is influenced by the strength and steric bulk of the base, the solvent, and the reaction temperature.
Mitigation Strategies:
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Choice of Base: To favor substitution over elimination, use a non-bulky, weakly basic nucleophile. For reactions requiring a stronger base, consider using a sterically hindered, non-nucleophilic base if its sole purpose is deprotonation.
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Solvent Selection: Protic solvents, especially in combination with a strong, non-bulky base, can promote elimination. Aprotic polar solvents are generally preferred for SN2 reactions.
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Temperature Control: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize the formation of elimination byproducts.
Corrective Actions:
Separation of the elimination byproducts from the desired substitution product can typically be achieved by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions are the acid-catalyzed hydrolysis of the dioxolane ring back to 1,5-dibromo-3-pentanone and the base-induced elimination of HBr from the bromoethyl groups to form unsaturated byproducts.
Q2: How can I prevent the hydrolysis of the dioxolane ring during my reaction?
A2: To prevent hydrolysis, it is crucial to maintain strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. If your reaction generates acid or is sensitive to trace acidity, the addition of a non-nucleophilic base can be beneficial.
Q3: I am trying to perform a nucleophilic substitution on the bromoethyl groups, but I am observing a significant amount of an elimination byproduct. What can I do?
A3: To favor substitution over elimination, consider the following:
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Use a less sterically hindered and less basic nucleophile if possible.
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Employ a polar aprotic solvent.
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Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Q4: Is this compound sensitive to light?
A4: While not as extensively documented for this specific molecule, similar bromoalkanes can be light-sensitive. It is good laboratory practice to store the compound in an amber vial and to conduct reactions in flasks protected from direct light, for example, by wrapping them in aluminum foil.
Q5: Can I use a strong base like sodium hydroxide for substitution reactions with this compound?
A5: Using a strong, non-bulky base like sodium hydroxide, particularly in a protic solvent like ethanol, will likely lead to a significant amount of elimination byproducts.[1] The choice of base and solvent is critical in directing the reaction towards either substitution or elimination.[1]
Data Summary
| Parameter | Hydrolysis | Elimination |
| Catalyst/Reagent | Acid (e.g., HCl, H2SO4) | Base (e.g., NaOH, KOtBu) |
| Favorable Conditions | Presence of water | Higher temperatures, protic solvents (for non-bulky bases) |
| Primary Byproduct | 1,5-dibromo-3-pentanone | Vinyl-substituted dioxolanes |
| Prevention | Anhydrous conditions, aprotic solvents, acid scavengers | Use of non-bulky, weak bases; aprotic solvents; low temperature |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Elimination
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Preparation: Under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous aprotic solvent (e.g., THF or DMF) to a pre-dried reaction flask.
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Reagent Addition: Cool the solution to 0 °C. Add the nucleophile (1.0-1.2 eq per bromoethyl group) dropwise. If the nucleophile is a salt, it should be finely powdered and dried before use.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
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Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound with Prevention of Hydrolysis
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Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.
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Reagents: To the flask, add 1,5-dibromo-3-pentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq), and an azeotroping solvent (e.g., toluene).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting ketone is consumed.
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Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Purification of Dioxolane Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane?
Common impurities can include unreacted starting materials such as 1,3-dibromoacetone and ethylene glycol.[1] Side products from incomplete reactions or degradation, as well as residual acid catalysts, may also be present.
Q2: What is the primary method for synthesizing 2,2-Bis(bromomethyl)-1,3-dioxolane?
The most common method is the ketalization of 1,3-dibromoacetone with ethylene glycol, typically catalyzed by an acid.[1]
Q3: Can distillation be used to purify 2,2-Bis(bromomethyl)-1,3-dioxolane?
Vacuum distillation is a potential purification method. However, for some brominated dioxolanes, high temperatures can lead to decomposition, especially in the presence of metal contaminants. For a related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, significant decomposition was observed at temperatures above 100°C during vacuum distillation.[2] Therefore, careful control of temperature and pressure is crucial.
Q4: Is column chromatography a suitable purification technique?
Yes, column chromatography can be an effective method for purifying dioxolane derivatives. For instance, a crude mixture of a substituted 1,3-dioxolane was successfully purified using column chromatography on silica gel with an eluent of 10% ethyl acetate in hexane.[3] The choice of stationary phase and eluent system will depend on the specific impurities present.
Q5: Are there any specific storage recommendations for purified 2,2-Bis(bromomethyl)-1,3-dioxolane?
For a similar compound, 2,2-bis(bromomethyl)-1,3-dioxolane, it is recommended to store the product at 4°C.[4]
Troubleshooting Guides
Issue 1: Low Yield After Synthesis and Initial Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or increasing the temperature cautiously. |
| Loss during extraction | Perform multiple extractions with a suitable organic solvent to ensure complete transfer of the product from the aqueous phase. |
| Water removal issues | In syntheses that produce water, ensure its efficient removal (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards product formation.[1] |
Issue 2: Product Decomposes During Distillation
| Possible Cause | Troubleshooting Step |
| High distillation temperature | Use a high-vacuum pump to lower the boiling point of the compound, allowing for distillation at a lower temperature.[2] |
| Presence of acidic impurities | Neutralize any residual acid catalyst from the synthesis with a mild base (e.g., sodium bicarbonate solution) during the work-up, before distillation. |
| Metal contamination | Ensure all glassware is thoroughly cleaned and free of any metal residues that could catalyze decomposition. |
Issue 3: Ineffective Purification by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Improper solvent system | Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. |
| Column overloading | Do not exceed the loading capacity of the column to prevent poor separation. |
| Co-eluting impurities | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. |
Experimental Protocols
General Synthesis of a Dioxolane Derivative (Illustrative)
The synthesis of 2,2-disubstituted-1,3-dioxolanes generally involves the acid-catalyzed reaction of a ketone with ethylene glycol.[1]
Example Reaction: Ketalization of 1,3-dibromoacetone with ethylene glycol.[1]
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Combine 1,3-dibromoacetone and a slight excess of ethylene glycol in an appropriate solvent (e.g., toluene).
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Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
Purification Data Summary
| Compound | Purification Method | Details | Purity/Yield |
| 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | Removal of HBr and solvent distillation | Reaction mixture purged with nitrogen and heated to 100°C to remove HBr.[2] | Purity: 95.4%, Yield: 97.3%[2] |
| Substituted 1,3-dioxolane | Column Chromatography | Stationary phase: SiO2, Eluent: 10% ethyl acetate in hexane.[3] | 36% yield[3] |
| 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | Vacuum Distillation | The crude product was vacuum distilled. | Clear oil obtained.[5] |
Visualizations
References
Troubleshooting guide for reactions involving 2,2-Bis(2-bromoethyl)-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the two carbon atoms bonded to the bromine atoms. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound an excellent substrate for SN2 reactions. The bromine atom is a good leaving group, facilitating the substitution. The 1,3-dioxolane ring acts as a protecting group for a ketone functionality and is generally stable under neutral and basic conditions.[1]
Q2: What are the common applications of this compound in synthesis?
A2: This bifunctional compound is primarily used as a building block to introduce a spiro-acetal core into larger molecules through double nucleophilic substitution.[1] It allows for the construction of complex heterocyclic structures. A related monosubstituted compound, 2-(2-bromoethyl)-1,3-dioxolane, is used in the synthesis of EGFR inhibitors and other biologically active molecules, suggesting potential applications for the disubstituted version in medicinal chemistry.[][3]
Q3: What are the recommended storage conditions for this compound?
A3: While specific data for the disubstituted compound is limited, analogous bromo-dioxolane compounds should be stored at 2-8°C in a tightly sealed container, protected from light and under an inert atmosphere like argon.[4] Light sensitivity is a common issue with such compounds.[5][6]
Q4: How can I purify this compound?
A4: For related bromo-dioxolane compounds, purification is often achieved by column chromatography on silica gel or florisil, using non-polar eluents such as pentane or diethyl ether.[7] Vacuum distillation is another potential method for purification.[8]
Troubleshooting Guide
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Possible Causes:
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Steric Hindrance: The two bromoethyl groups can create significant steric hindrance, slowing down the reaction rate.[1]
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Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.
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Solvent Effects: The solvent may not be appropriate for an SN2 reaction.
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Degraded Reagent: The this compound may have degraded due to improper storage.
Solutions:
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Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.
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Use a Stronger Nucleophile: Consider using a more reactive nucleophile.
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Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor SN2 reactions.
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Check Reagent Quality: Use freshly opened or properly stored reagent. Purity can be checked by NMR or GC-MS.
Issue 2: Formation of Mono-substituted Byproduct
Possible Cause:
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Stoichiometry: Insufficient amount of the nucleophile will lead to incomplete reaction.
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Reaction Time: The reaction may not have been allowed to proceed to completion for the second substitution to occur.
Solutions:
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Use Excess Nucleophile: Employing a slight excess of the nucleophile can drive the reaction towards the disubstituted product.
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Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it goes to completion.
Issue 3: Unwanted Ring Opening of the Dioxolane
Possible Cause:
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Acidic Conditions: The 1,3-dioxolane ring is sensitive to acid and can hydrolyze to the corresponding ketone.[5]
Solutions:
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Maintain Neutral or Basic Conditions: Ensure the reaction mixture is free from acidic impurities. A non-nucleophilic base can be added to scavenge any acid that may be generated.
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Anhydrous Conditions: The presence of water can facilitate acid-catalyzed hydrolysis. Ensure all reagents and solvents are dry.
Data Presentation
Table 1: Physical and Chemical Properties of a Related Compound: 2-(2-Bromoethyl)-1,3-dioxolane
| Property | Value | Reference |
| Molecular Formula | C5H9BrO2 | |
| Molecular Weight | 181.03 g/mol | |
| Boiling Point | 68-70 °C / 8 mmHg | |
| Density | 1.542 g/mL at 25 °C | |
| Refractive Index | n20/D 1.479 | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: General Procedure for Double Nucleophilic Substitution
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (2.2 eq).
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If the nucleophile is an amine or requires a base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq).
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Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
A plausible synthesis involves the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]
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Dissolve 1,5-dibromo-3-pentanone (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent such as toluene.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions.
Caption: General SN2 reaction pathway.
References
- 1. This compound | 164987-79-5 | Benchchem [benchchem.com]
- 3. Cas 18742-02-4,2-(2-Bromoethyl)-1,3-dioxolane | lookchem [lookchem.com]
- 4. 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | FB35778 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Optimization of reaction conditions for spirocyclization with 2,2-Bis(2-bromoethyl)-1,3-dioxolane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of spirocyclization reactions using 2,2-Bis(2-bromoethyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the spirocyclization with this compound?
A1: The reaction proceeds via a tandem dialkylation of an active methylene compound. The active methylene compound is first deprotonated by a base to form a carbanion (enolate). This nucleophile then attacks one of the bromoethyl arms of the this compound in an SN2 reaction. A second deprotonation of the now mono-alkylated intermediate occurs, followed by an intramolecular cyclization to form the spirocyclic product.
Q2: What are the most suitable active methylene compounds for this reaction?
A2: A variety of active methylene compounds can be used. The reactivity generally follows the trend of the acidity of the methylene protons. Good candidates include β-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), and malonic esters (e.g., diethyl malonate). More acidic compounds like those with cyano groups (e.g., malononitrile, ethyl cyanoacetate) are also highly reactive and can lead to efficient dialkylation.[1]
Q3: How can the 1,3-dioxolane protecting group be removed after spirocyclization?
A3: The 1,3-dioxolane group is an acetal, which is stable to bases and nucleophiles but can be removed under acidic conditions.[2] A common method is hydrolysis using aqueous acid (e.g., HCl, H₂SO₄) or acid-catalyzed transacetalization in a solvent like acetone.[2] Other mild methods, such as using a catalytic amount of iodine or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water, can also be employed to deprotect the resulting spiro-ketone.[2]
Q4: Can O-alkylation be a competing side reaction?
A4: Yes, O-alkylation is a potential side reaction in the alkylation of 1,3-dicarbonyl compounds, though it is generally less common than C-alkylation, especially when using less reactive alkyl halides.[3] The use of polar aprotic solvents can sometimes favor C-alkylation.
Troubleshooting Guide
Below are common issues encountered during the spirocyclization reaction and their potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Base | The base may not be strong enough to sufficiently deprotonate the active methylene compound. Consider switching to a stronger base. Cesium carbonate (Cs₂CO₃) is often highly effective for promoting dialkylation.[1] Other options include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor Solvent Choice | The solvent can significantly impact reaction rates and solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for this type of reaction.[1] |
| Low Reaction Temperature | Some less reactive active methylene compounds, such as diethyl malonate, may require heating to achieve a reasonable reaction rate.[1] Try increasing the temperature, for example, to 70°C.[1] |
| Decomposition of Reactants | This compound may be unstable under harsh conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Incorrect Stoichiometry | Precise stoichiometry is crucial. Ensure a 1:1 molar ratio of the active methylene compound to the dioxolane derivative. An excess of the base (at least 2 equivalents) is required for the double deprotonation. |
Problem 2: Formation of Mono-alkylated Intermediate as the Main Product
| Potential Cause | Suggested Solution |
| Insufficient Base | Not enough base is present to facilitate the second deprotonation and subsequent intramolecular cyclization. Increase the amount of base to at least 2.2 equivalents. |
| Reaction Time Too Short | The second, intramolecular alkylation step may be slower than the first intermolecular step. Increase the reaction time and monitor the progress by TLC or GC-MS. |
| Steric Hindrance | If the active methylene compound is sterically bulky, the intramolecular cyclization may be disfavored. This is less likely with the ethyl arms of the specified dioxolane but is a possibility. |
Problem 3: Formation of Polymeric or Unidentified Byproducts
| Potential Cause | Suggested Solution |
| Intermolecular Side Reactions | If the concentration is too high, intermolecular reactions between the mono-alkylated intermediate and another molecule of the dioxolane can occur. Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular cyclization. |
| Reaction Temperature Too High | Excessive heat can lead to decomposition and side reactions. If you are heating the reaction, try reducing the temperature and increasing the reaction time. |
Optimization of Reaction Conditions
The yield of the spirocyclization is highly dependent on the reaction conditions. Below is a table summarizing the expected outcomes based on different parameters.
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Expected Yield |
| Diethyl Malonate | Cs₂CO₃ | DMF | 70 | Good to Excellent[1] |
| Ethyl Acetoacetate | Cs₂CO₃ | DMF | Room Temp. | Excellent[1] |
| Acetylacetone | Cs₂CO₃ | DMF | Room Temp. | Excellent[1] |
| Malononitrile | Cs₂CO₃ | Acetonitrile | Room Temp. | Excellent[1] |
| Diethyl Malonate | NaH | THF | Reflux | Moderate to Good |
| Ethyl Acetoacetate | K₂CO₃ | Acetone | Reflux | Moderate |
Detailed Experimental Protocol
This protocol provides a general procedure for the spirocyclization of an active methylene compound with this compound using cesium carbonate as the base.
Materials:
-
Active methylene compound (e.g., diethyl malonate, 1.0 mmol)
-
This compound (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃, 2.2 mmol)
-
Anhydrous Dimethylformamide (DMF, 20 mL)
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the active methylene compound (1.0 mmol) and anhydrous DMF (10 mL).
-
Add cesium carbonate (2.2 mmol) to the solution.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add the solution of the dioxolane to the mixture of the active methylene compound and base over 30 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature. For less reactive substrates, the mixture may need to be heated (e.g., to 70°C).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding deionized water (30 mL).
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General experimental workflow for the spirocyclization reaction.
Caption: Troubleshooting logic for common spirocyclization issues.
References
Overcoming solubility issues of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in reaction media
Welcome to the technical support center for 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges encountered when using this versatile building block in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 3-Bromopropionaldehyde ethylene acetal, is a bifunctional organic compound. It serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its protected aldehyde group (the dioxolane ring) is stable under many reaction conditions, while the two bromoethyl groups provide reactive sites for nucleophilic substitution. This structure makes it an ideal precursor for the synthesis of spiro-heterocycles and other complex architectures. It is used as an alkylating agent for amines, dithianes, and carboximides.[1]
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are its general solubility characteristics?
A2: this compound is generally characterized by low polarity. It is immiscible with water and exhibits limited solubility in many common organic solvents.[1][2] Qualitative data indicates it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1] For more detailed solubility information, please refer to the data table below.
Data Presentation: Solubility Profile
A comprehensive search for quantitative solubility data for this compound in common organic solvents did not yield precise numerical values in g/100mL. However, based on its chemical structure and available qualitative descriptions, the following table provides an estimated solubility profile. This information should be used as a guideline for solvent selection and further optimization.
| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility |
| Toluene | C₇H₈ | 0.099 | Good |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Moderate to Good |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Moderate |
| Acetonitrile | C₂H₃N | 0.460 | Low to Moderate |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Low to Moderate |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 0.444 | Low |
| Ethanol | C₂H₅OH | 0.654 | Low |
| Methanol | CH₃OH | 0.762 | Low |
| Water | H₂O | 1.000 | Immiscible[1][2] |
Polarity values are relative to water and are intended for comparative purposes.
Troubleshooting Guides
Issue 1: My reaction is sluggish or fails to proceed, and I suspect poor solubility of this compound is the culprit.
This is a common issue due to the compound's limited solubility. Here are several strategies to overcome this challenge:
Solution A: Solvent Selection and Co-solvent Systems
-
Rationale: The principle of "like dissolves like" is a good starting point. Since this compound is relatively non-polar, using a non-polar aprotic solvent is often the best initial choice. However, many reaction partners (e.g., ionic nucleophiles) are polar and insoluble in non-polar solvents, creating a heterogeneous reaction mixture.
-
Recommendation:
-
Initial Screening: Start with solvents in which the dioxolane shows at least partial solubility, such as toluene or THF.
-
Co-solvent System: If your nucleophile is insoluble in the primary solvent, consider a co-solvent system. For instance, in a reaction with a polar, ionic reactant, a mixture of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMF or acetonitrile) can be effective. The polar co-solvent helps to dissolve the nucleophile to some extent, increasing its concentration in the reaction phase.
-
Solution B: Temperature Adjustment
-
Rationale: The solubility of most solid compounds increases with temperature.
-
Recommendation:
-
Gradual Increase: Cautiously increase the reaction temperature. Monitor the reaction for any signs of decomposition of the starting materials or products.
-
Reflux Conditions: Performing the reaction under reflux in a suitable solvent can significantly enhance solubility and reaction rates.[3]
-
Solution C: Phase Transfer Catalysis (PTC)
-
Rationale: PTC is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an organic phase containing the alkyl halide and an aqueous or solid phase containing the nucleophile). The phase transfer catalyst transports the nucleophile from its native phase into the organic phase where the reaction can occur.[4][5][6]
-
Recommendation: This is often the most effective solution for reactions with ionic nucleophiles. A detailed experimental protocol is provided below.
Experimental Protocols
Protocol 1: Alkylation of an Amine using Phase Transfer Catalysis
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound under PTC conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Toluene
-
Aqueous Sodium Hydroxide (50% w/w)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To the round-bottom flask, add the amine (1.0 eq.), this compound (0.5 eq. to favor mono-alkylation, or >1.0 eq. for potential di-alkylation), toluene (sufficient to dissolve the dioxolane and amine), and the phase transfer catalyst (e.g., TBAB, 5-10 mol%).
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Experimental workflow for the phase transfer catalyzed alkylation of an amine with this compound.
Caption: Simplified mechanism of phase transfer catalysis (PTC) for nucleophilic substitution.
References
Technical Support Center: Deprotection of 2,2-Bis(2-bromoethyl)-1,3-dioxolane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane derivatives. The presence of two β-bromoethyl groups at the C2 position of the dioxolane ring introduces specific challenges during the deprotection step, which are addressed in detail below.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting 1,3-dioxolanes?
A1: Standard methods for dioxolane deprotection involve acidic conditions.[1][2] These include:
-
Aqueous acid hydrolysis: Using mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid) in the presence of water.
-
Lewis acid catalysis: Employing Lewis acids such as TiCl₄, BF₃·OEt₂, or Sc(OTf)₃ in aprotic solvents.
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Transacetalization: Using an excess of a ketone, typically acetone, under acidic catalysis to drive the equilibrium towards the deprotected ketone.[2]
Q2: Why is the deprotection of this compound derivatives particularly challenging?
A2: The primary challenge arises from the two reactive bromoethyl side chains. Under many deprotection conditions, these groups can participate in unwanted side reactions, leading to the formation of byproducts and low yields of the desired ketone. The proximity of the two bromoethyl groups can facilitate intramolecular reactions.
Q3: What are the likely side products during the deprotection of these specific dioxolanes?
A3: Potential side products can arise from intramolecular cyclization or elimination reactions. For instance, the bromoethyl groups could react with each other or with intermediates formed during the deprotection to form cyclic ethers or other rearranged products. While direct literature on this specific substrate is scarce, the inherent reactivity of alkyl bromides suggests these possibilities.
Q4: Are there any milder, non-acidic methods that could be suitable for this substrate?
A4: Yes, several milder methods for dioxolane deprotection have been developed to avoid the harshness of strong acids. These could be more compatible with the bromoethyl groups:
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Iodine in acetone: This method operates under neutral conditions and has been shown to be effective for a wide range of dioxolanes.[3][4]
-
Cerium(III) triflate in wet nitromethane: This provides a chemoselective method for cleavage at almost neutral pH.
-
Bismuth nitrate in dichloromethane: This is another mild and chemoselective option.[5]
-
Reductive cleavage: Reagents like nickel boride can deprotect dioxolanes, and conditions can be tuned to either yield the ketone or reduce it directly to the alcohol.[2] This method is reported to be tolerant of halo groups.[2]
Troubleshooting Guides
Problem 1: Low or no yield of the desired ketone.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction by TLC or GC-MS to optimize. |
| Degradation of starting material or product | The acidic conditions may be too harsh. Switch to a milder deprotection method (see FAQs). |
| Formation of side products | The bromoethyl groups may be reacting. Consider using neutral or reductive deprotection methods that are less likely to promote intramolecular reactions. Analyze the crude reaction mixture by mass spectrometry to identify potential byproducts. |
| Steric hindrance | The two bromoethyl groups can sterically hinder the approach of reagents to the dioxolane ring. More forcing conditions (higher temperature, stronger acid) might be necessary, but this increases the risk of side reactions. A careful balance is required. |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Intramolecular cyclization | The reaction conditions are likely promoting the reaction of the bromoethyl groups. Immediately switch to a milder, non-acidic deprotection method. Lowering the reaction temperature may also disfavor these side reactions. |
| Reaction with solvent | Certain solvents can participate in side reactions under acidic conditions. Ensure the solvent is inert to the reaction conditions. |
| Instability of the deprotected ketone | The resulting ketone may be unstable under the deprotection conditions. Attempt to isolate the product as quickly as possible after the reaction is complete. |
Data Summary
| Deprotection Method | Reagents and Conditions | Typical Yields (General Dioxolanes) | Applicability Notes for this compound |
| Aqueous Acid Hydrolysis | HCl, H₂SO₄, or TFA in THF/water or acetone/water | Good to excellent | High risk of side reactions. The acidic conditions can promote intramolecular cyclization or elimination involving the bromoethyl groups. Use with caution and at low temperatures. |
| Lewis Acid Catalysis | TiCl₄, BF₃·OEt₂, Sc(OTf)₃ in CH₂Cl₂ | Good to excellent | Moderate to high risk of side reactions. Lewis acids can still promote unwanted reactions of the alkyl bromides. |
| Iodine in Acetone | Catalytic I₂ in acetone, room temperature | Excellent[3][4] | Recommended starting point. This method is neutral and generally chemoselective, making it a good first choice to avoid side reactions. |
| Cerium(III) Triflate | Catalytic Ce(OTf)₃ in wet nitromethane, room temperature | High | Good alternative. Offers mild, near-neutral conditions that should be compatible with the bromoethyl groups. |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄ in methanol | High | Promising reductive method. Reported to be tolerant of halo groups, which is a significant advantage.[2] Can lead to the alcohol if desired. |
Experimental Protocols
The following are generalized protocols adapted for the deprotection of this compound derivatives, with an emphasis on minimizing side reactions. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Deprotection using Iodine in Acetone (Neutral Conditions)
-
Dissolve the Substrate: Dissolve the this compound derivative (1.0 eq) in acetone (0.1-0.2 M).
-
Add Catalyst: Add molecular iodine (I₂) (0.1 - 0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, quench with aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection using Cerium(III) Triflate (Mildly Acidic Conditions)
-
Prepare Solvent System: Prepare a mixture of nitromethane and water (e.g., 95:5 v/v).
-
Dissolve the Substrate: Dissolve the this compound derivative (1.0 eq) in the nitromethane/water mixture (0.1 M).
-
Add Catalyst: Add cerium(III) triflate (Ce(OTf)₃) (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS.
-
Work-up: Upon completion, add water to the reaction mixture.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Recommended deprotection workflow for this compound derivatives.
Caption: Potential side reaction pathway during acidic deprotection.
References
- 1. 2-(2-ブロモエチル)-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
How to prevent the formation of byproducts in 2,2-Bis(2-bromoethyl)-1,3-dioxolane reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Reversal of the reaction (hydrolysis of the dioxolane). 3. Suboptimal catalyst concentration. | 1. Increase reaction time or temperature (monitor for byproduct formation). 2. Ensure efficient removal of water using a Dean-Stark apparatus or a suitable dehydrating agent. 3. Titrate the acid catalyst to determine the optimal concentration for your specific reaction scale. |
| Presence of Starting Material (1,5-dibromo-3-pentanone) in Product | 1. Insufficient reaction time. 2. Inadequate amount of ethylene glycol. 3. Inefficient water removal. | 1. Monitor the reaction progress using TLC or GC and ensure it goes to completion. 2. Use a slight excess of ethylene glycol (e.g., 1.2-1.5 equivalents). 3. Check for leaks in the Dean-Stark apparatus and ensure the solvent is refluxing at the correct temperature to azeotropically remove water. |
| Formation of a High-Boiling Point, Viscous Residue | Polymerization of the starting ketone or ethylene glycol. | 1. Maintain a moderate reaction temperature. 2. Ensure the acid catalyst is not too concentrated. 3. Use a non-polar solvent to minimize side reactions. |
| Presence of Impurities with Hydroxyl Groups | 1. Incomplete reaction leading to hemiketal formation. 2. Reaction of ethylene glycol with the bromoethyl side chains. | 1. Drive the reaction to completion by removing water. 2. Use milder reaction conditions (lower temperature, less acidic catalyst) to reduce the likelihood of side reactions involving the bromoethyl groups. |
| Product Degradation During Workup | The dioxolane is sensitive to acidic conditions and can hydrolyze back to the ketone. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 2. Avoid using strongly acidic conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproduct analysis for this exact compound is not extensively documented, based on the reaction mechanism (ketalization), common byproducts can include:
-
Unreacted 1,5-dibromo-3-pentanone: Due to incomplete reaction.
-
Hemiketal intermediate: Formed if the reaction does not go to completion.
-
Oligomers/Polymers: Resulting from self-condensation of the ketone or reactions involving ethylene glycol under harsh acidic conditions.
-
2-(2-bromoethyl)-2-(2-hydroxyethyl)-1,3-dioxolane: If water is not effectively removed, it can compete with ethylene glycol in the reaction.
Q2: How can I effectively remove water from the reaction?
A2: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, molecular sieves (3Å or 4Å) can be used as a dehydrating agent directly in the reaction mixture.
Q3: What type of acid catalyst is most suitable for this reaction?
A3: A non-nucleophilic acid catalyst is preferred to avoid side reactions. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for ketalization reactions. Other options include sulfuric acid or Lewis acids like zinc chloride. The catalytic amount should be optimized for the specific reaction scale.
Q4: What is the optimal reaction temperature?
A4: The optimal temperature depends on the solvent used. For toluene, the reaction is typically run at reflux to facilitate the azeotropic removal of water. It is crucial to maintain a consistent temperature to ensure a steady reaction rate and minimize byproduct formation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (1,5-dibromo-3-pentanone). Alternatively, Gas Chromatography (GC) can provide a more quantitative analysis of the conversion of the starting material to the product.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 1,5-dibromo-3-pentanone (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents), and a suitable solvent (e.g., toluene) to fill approximately half of the flask.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, and TLC or GC analysis indicates the complete consumption of the starting ketone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and scalable synthesis involves the acid-catalyzed ketalization of 1,3-dibromoacetone with ethylene glycol. This method protects the ketone functionality as a dioxolane ring.
Q2: What are the primary safety concerns when handling the starting material, 1,3-dibromoacetone?
A2: 1,3-Dibromoacetone is a lachrymator and is corrosive. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
Q3: Can I use other diols besides ethylene glycol for this synthesis?
A3: While other diols like 1,3-propanediol can be used to form corresponding ketals (dioxanes), ethylene glycol is commonly used for the synthesis of dioxolanes.[1] The choice of diol can affect the stability and subsequent reactivity of the resulting ketal.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). A common method involves spotting the reaction mixture on a silica gel TLC plate and eluting with a mixture of hexane and ethyl acetate. The disappearance of the 1,3-dibromoacetone spot indicates the reaction is proceeding.
Q5: What is the best method for purifying the final product at a larger scale?
A5: For larger quantities, vacuum distillation is the preferred method for purification. Column chromatography can also be used but may be less practical for multi-gram scale-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the catalyst loading slightly or extend the reaction time. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Loss of product during aqueous workup. | Ensure the pH is properly neutralized before extraction. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize recovery. | |
| Unfavorable reaction equilibrium. | On a larger scale, the removal of water is crucial to drive the equilibrium towards the product. Use a Dean-Stark apparatus or add a dehydrating agent like triethyl orthoformate.[1] | |
| Presence of Starting Material in Final Product | Incomplete reaction. | As mentioned above, increase reaction time or catalyst loading. Ensure efficient mixing, especially at a larger scale. |
| Inefficient purification. | Optimize the vacuum distillation conditions (pressure and temperature) to ensure a clean separation of the product from the lower-boiling starting materials. | |
| Formation of Polymeric Byproducts | High reaction temperature. | Maintain the recommended reaction temperature. Overheating can lead to polymerization of the starting materials or product. |
| Excessive catalyst concentration. | Use the recommended catalytic amount of acid. Too much acid can promote side reactions. | |
| Product is a Dark Color | Impurities in the starting materials. | Use high-purity, freshly distilled starting materials if possible. |
| Decomposition during distillation. | Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition. The addition of a small amount of a non-volatile base like sodium carbonate to the distillation flask can neutralize any residual acid. | |
| Difficulties with Phase Separation During Workup | Emulsion formation. | Add a small amount of brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Synthesis of 1,3-Dibromoacetone (Starting Material)
This procedure is based on the bromination of acetone.
Materials:
-
Acetone
-
Bromine
-
Water
-
Glacial Acetic Acid
Procedure:
-
In a reaction vessel equipped for cooling and addition, prepare a mixture of acetone, water, and glacial acetic acid.
-
Cool the mixture to the appropriate temperature.
-
Slowly add bromine to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed until completion.
-
The product, 1,3-dibromoacetone, is then isolated by fractional distillation.[2]
Quantitative Data for 1,3-Dibromoacetone Synthesis [2]
| Reagent | Molar Ratio | Quantity |
| Acetone | 1 | 500 ml |
| Bromine | 1.8 | 650 ml |
| Water | - | 1600 ml |
| Glacial Acetic Acid | - | 375 ml |
| Product | Yield | |
| 1,3-Dibromoacetone | - | 473 g |
Scale-up Synthesis of this compound
This representative protocol is based on the ketalization of 1,3-dibromoacetone.
Materials:
-
1,3-Dibromoacetone
-
Ethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add 1,3-dibromoacetone, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Representative Quantitative Data for Scale-up Synthesis
| Reagent | Molar Ratio | Representative Quantity |
| 1,3-Dibromoacetone | 1 | 215.8 g (1.0 mol) |
| Ethylene Glycol | 1.2 | 74.5 g (1.2 mol) |
| p-Toluenesulfonic acid | 0.01 | 1.9 g (0.01 mol) |
| Toluene | - | 500 mL |
| Product | Expected Yield | |
| This compound | - | ~70-80% |
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key chemical transformation in the synthesis of the target molecule.
References
Validation & Comparative
A Comparative Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane and Other Bromoalkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of heterocyclic compounds vital for drug discovery and development, the choice of an appropriate alkylating agent is paramount. Bromoalkylating agents, a class of bifunctional electrophiles, are instrumental in forming cyclic structures through reactions with nucleophiles. This guide provides an objective comparison of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with other common bromoalkylating agents, supported by experimental data to inform reagent selection in synthetic endeavors.
Introduction to Bromoalkylating Agents
Bromoalkylating agents are organic compounds containing one or more bromoalkyl groups. Their utility stems from the bromine atom's nature as a good leaving group, facilitating nucleophilic substitution reactions. Bifunctional bromoalkylating agents, possessing two such groups, are particularly valuable for synthesizing cyclic molecules, including spiro-heterocycles, by reacting with dinucleophiles. The structure of the bromoalkylating agent significantly influences the size and conformation of the resulting heterocyclic ring.
This guide focuses on comparing the performance of this compound with linear dibromoalkanes such as 1,4-dibromobutane and 1,5-dibromopentane in the synthesis of N-substituted heterocycles.
Performance Comparison of Bromoalkylating Agents
The efficacy of a bromoalkylating agent is typically assessed by the yield of the desired heterocyclic product, the reaction conditions required, and its substrate scope. The following table summarizes available experimental data for the synthesis of N-substituted pyrrolidines and piperidines using different bromoalkylating agents.
| Bromoalkylating Agent | Nucleophile | Product | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,4-Dibromobutane | Methylamine | N-Methylpyrrolidine | Water | K₂CO₃ | 100 | 3 | 50.3 | [1] |
| 1,5-Dibromopentane | Aniline | 1-Phenylpiperidine | - | - | Warming | - | - | [2] |
| This compound | Various Amines | Spiro-N-heterocycles | DMSO | NaOH | Room Temp. | - | - | [3] |
Key Differentiators and Applications
This compound stands out due to the presence of the dioxolane ring. This feature makes it an ideal precursor for the synthesis of spiro-heterocycles , where two rings share a single carbon atom. The dioxolane moiety can be retained in the final product or can be deprotected to reveal a ketone functionality for further synthetic manipulations. This dual functionality offers significant advantages in the construction of complex molecular architectures.
Linear dibromoalkanes , such as 1,4-dibromobutane and 1,5-dibromopentane, are workhorse reagents for the synthesis of simple, non-spirocyclic N-heterocycles like pyrrolidines and piperidines, respectively. Their reactions are generally straightforward and well-documented.
The choice between these agents is therefore dictated by the desired target molecule. For the synthesis of spiro-heterocyclic systems, this compound is the superior choice. For the preparation of simple N-aryl or N-alkyl pyrrolidines and piperidines, linear dibromoalkanes are typically employed.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of N-substituted heterocycles using different bromoalkylating agents.
Protocol 1: Synthesis of N-Methylpyrrolidine using 1,4-Dibromobutane[1]
Materials:
-
1,4-Dibromobutane
-
Methylamine (aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a reaction vessel, combine methylamine and potassium carbonate in water.
-
Add 1,4-dibromobutane to the mixture. The optimal molar ratio of 1,4-dibromobutane to methylamine is reported to be 1.5.
-
Heat the reaction mixture to 100°C with stirring.
-
Maintain the reaction at this temperature for 3 hours.
-
After cooling to room temperature, the product, N-methylpyrrolidine, can be isolated and purified using standard techniques such as extraction and distillation. The highest reported yield for this procedure is 50.3%.
Protocol 2: General Procedure for N-Alkylation of Amines with Dibromoalkanes[4]
Materials:
-
Primary amine (e.g., aniline)
-
Dibromoalkane (e.g., 1,4-dibromobutane or 1,5-dibromopentane)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
To a solution of the primary amine (2 mmol) in water, add sodium bicarbonate (4.8 mmol).
-
Add the dibromoalkane (2.4 mmol) to the mixture.
-
Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific substrates.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The product can be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent if it is a liquid, followed by purification.
Mandatory Visualizations
The following diagrams illustrate the general reaction pathways for the synthesis of N-substituted heterocycles using bifunctional bromoalkylating agents.
Caption: General workflow for the synthesis of spiro-N-heterocycles.
Caption: Decision tree for selecting a bromoalkylating agent.
Conclusion
The selection of a bromoalkylating agent is a critical decision in the synthesis of heterocyclic compounds. While linear dibromoalkanes like 1,4-dibromobutane and 1,5-dibromopentane are effective for the preparation of simple pyrrolidines and piperidines, This compound offers unique advantages for the construction of more complex spiro-heterocyclic systems. Its inherent dioxolane functionality provides a gateway to a diverse range of molecular architectures relevant to pharmaceutical and materials science research. Researchers should consider the desired final product's structural complexity when choosing the most appropriate bromoalkylating agent for their synthetic strategy.
References
A Comparative Guide to Analytical Methods for Validating the Purity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents is paramount in research and development, particularly within the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory compliance. This guide provides a comparative analysis of key analytical methods for validating the purity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a versatile building block in organic synthesis. We will explore Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), presenting their respective protocols, and quantitative data. Furthermore, a comparison with a closely related alternative, 2,2-Bis(bromomethyl)-1,3-dioxolane, is provided to offer a broader perspective for researchers.
Method Comparison
The selection of an analytical method for purity determination depends on various factors including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a summary of the most effective methods for this compound.
| Analytical Method | Principle | Typical Purity Range (%) | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | 95 - 99 | High resolution for volatile impurities, well-established, and sensitive detectors (e.g., FID, MS). | Not suitable for non-volatile impurities; potential for thermal degradation of the analyte. |
| Quantitative NMR (qNMR) | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | 98 - 99.9 | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. | 95 - 99 | Suitable for a wide range of compounds, including non-volatile impurities; various detection methods available (e.g., UV, MS). | May require more complex method development; potential for co-elution of impurities. |
Alternative Compound Comparison
A viable alternative in certain synthetic applications is 2,2-Bis(bromomethyl)-1,3-dioxolane. A comparison of its purity validation is presented below.
| Compound | Typical Purity (%) | Primary Purity Validation Method(s) | Common Impurities |
| This compound | 95 - 99 | GC, qNMR | Residual solvents (e.g., toluene, pentane), unreacted starting materials (1,5-dibromo-3-pentanone, ethylene glycol), mono-brominated species. |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | ≥98[1][2] | GC, HPLC | Residual solvents, starting materials (e.g., 1,3-dibromo-2-propanone, ethylene glycol). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC) Protocol for this compound Purity
This method is suitable for the routine quality control of this compound, offering excellent resolution for volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: Agilent J&W DB-5ms Ultra Inert (15 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column is recommended for the analysis of brominated compounds.[3][4]
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Detector Temperature (FID): 300°C
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is fully dissolved.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol for this compound Purity
qNMR offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Pulse Program: A standard single pulse experiment (e.g., Bruker 'zg30').
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte signals.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity
This method is suitable for identifying and quantifying non-volatile impurities that may not be detected by GC.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating compounds with varying polarities.[5][6]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Visualizing the Analytical Workflow
A generalized workflow for the validation of this compound purity is depicted below. This process ensures the selected analytical method is fit for its intended purpose.
Caption: A typical workflow for the development and validation of an analytical method.
The synthesis of this compound from 1,5-dibromo-3-pentanone and ethylene glycol is a common route.[7] Understanding this pathway is crucial for identifying potential impurities.
Caption: Synthesis pathway and potential impurities of the target compound.
References
Comparative study of different synthetic routes to 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. The primary route involves a two-step process: the synthesis of the precursor 1,5-dibromo-3-pentanone, followed by its ketalization with ethylene glycol. This document details the experimental protocols and presents a comparison of the known methods to assist researchers in selecting the most suitable pathway for their needs.
Summary of Synthetic Routes
The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol. Therefore, the efficiency of the overall process is highly dependent on the method used to prepare the dibromoketone precursor. This guide explores two primary pathways for the synthesis of 1,5-dibromo-3-pentanone.
Overall Synthetic Scheme:
Figure 1: General two-step synthetic approach to this compound.
Comparative Data of Synthetic Routes to 1,5-dibromo-3-pentanone
| Route | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| 1 | 1-(2-bromoethyl)cyclopropanol | N-Bromosuccinimide (NBS) | Carbon tetrachloride | 14 hours | Reflux | 77 | Not specified |
| 2 | 3-Pentanone | Bromine, Phosphorus tribromide | None | 20-40 minutes | -10 to 0 °C | 72 | Not specified |
Detailed Experimental Protocols
Route 1: From 1-(2-bromoethyl)cyclopropanol
This method provides a good yield of 1,5-dibromo-3-pentanone through the ring-opening bromination of a cyclopropanol derivative.
Synthesis of 1,5-dibromo-3-pentanone
-
Materials: 1-(2-bromoethyl)cyclopropanol (1.70 mol), N-Bromosuccinimide (1.70 mol), Carbon tetrachloride (2.50 L).
-
Procedure:
-
A solution of 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride is prepared in a suitable reaction vessel.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is heated to reflux for 14 hours.
-
After completion, the mixture is cooled to room temperature and filtered to remove insoluble solids.
-
The filtrate is washed sequentially with water (500 mL) and brine (500 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1,5-dibromo-3-pentanone as a brown liquid.[1]
-
-
Yield: 77%
Route 2: From 3-Pentanone
This protocol describes the synthesis of a closely related compound, 2,4-dibromo-3-pentanone, and the principles can be adapted for the synthesis of the desired 1,5-isomer, although specific conditions and yields for the latter are not provided in the search results.
Synthesis of 2,4-dibromo-3-pentanone
-
Materials: 3-Pentanone (0.52 mol), Bromine (1.00 mol), Phosphorus tribromide (1 mL).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 3-pentanone and phosphorus tribromide is maintained between -10 °C and 0 °C using an acetone-dry ice bath.
-
Bromine is added rapidly to the stirred solution. The addition rate should be controlled to manage the evolution of hydrogen bromide gas. The addition typically takes 20-40 minutes.
-
After the addition is complete, the flask is evacuated with a water pump to remove dissolved hydrogen bromide.
-
The reaction mixture is then purified by fractional distillation under reduced pressure to yield the dibromoketone.[2]
-
-
Yield: 72% (for 2,4-dibromo-3-pentanone)
Ketalization of 1,5-dibromo-3-pentanone
While a specific detailed protocol for the ketalization of 1,5-dibromo-3-pentanone was not found in the search results, a general procedure for acid-catalyzed ketalization with ethylene glycol is well-established.
General Procedure for Ketalization
-
Materials: 1,5-dibromo-3-pentanone, Ethylene glycol (1.1-1.5 equivalents), Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), Anhydrous solvent (e.g., toluene, benzene).
-
Apparatus: A reaction flask equipped with a Dean-Stark apparatus and a condenser.
-
Procedure:
-
To a solution of 1,5-dibromo-3-pentanone in an anhydrous solvent, add ethylene glycol and a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux and remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Figure 2: Synthetic routes to 1,5-dibromo-3-pentanone and subsequent ketalization.
Conclusion
The synthesis of this compound is a two-step process, with the formation of 1,5-dibromo-3-pentanone being the critical initial step. The route starting from 1-(2-bromoethyl)cyclopropanol offers a slightly higher reported yield for the dibromoketone intermediate compared to the bromination of 3-pentanone for a similar product. However, the availability and cost of the starting materials should also be considered when selecting a synthetic route. The final ketalization step is a standard procedure, and the yield is expected to be good under appropriate anhydrous conditions with azeotropic removal of water. Further optimization of the ketalization step for this specific substrate could lead to an efficient and high-yielding overall synthesis of the target molecule. Researchers should carefully evaluate the trade-offs between yield, cost of reagents, and experimental complexity when choosing a synthetic strategy.
References
A Comprehensive Guide to Validating the Structure of 2,2-Bis(2-bromoethyl)-1,3-dioxolane Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of 2,2-Bis(2-bromoethyl)-1,3-dioxolane derivatives. It includes predicted NMR data, comprehensive experimental protocols, and visualizations to facilitate a deeper understanding of the structural elucidation process.
Introduction to Structural Validation
This compound and its derivatives are versatile building blocks in organic synthesis. The dioxolane ring serves as a protective group for aldehydes and ketones, while the bromoethyl groups offer sites for further functionalization. Accurate structural characterization is paramount to ensure the desired molecular architecture has been achieved before proceeding with subsequent synthetic steps or biological evaluations. NMR spectroscopy stands out as the most powerful technique for the unambiguous determination of the constitution and configuration of such molecules in solution.
NMR Data Analysis for this compound
Predicted ¹H NMR Spectrum:
Due to the molecule's symmetry, the two bromoethyl groups are chemically equivalent, as are the two methylene groups of the dioxolane ring. This will simplify the ¹H NMR spectrum. We would expect to see three distinct signals:
-
A triplet corresponding to the four protons of the two -CH₂-Br groups. The triplet multiplicity arises from the coupling with the adjacent methylene protons.
-
A triplet corresponding to the four protons of the two -CH₂-C- groups. This signal is also a triplet due to coupling with the neighboring methylene protons attached to the bromine atoms.
-
A singlet corresponding to the four protons of the dioxolane ring (-O-CH₂-CH₂-O-). These protons are equivalent and have no adjacent protons to couple with, resulting in a singlet.
Predicted ¹³C NMR Spectrum:
Similarly, the ¹³C NMR spectrum is expected to be simple due to the molecule's symmetry. We anticipate three signals:
-
One signal for the two equivalent carbons of the -CH₂-Br groups.
-
One signal for the two equivalent carbons of the -CH₂-C- groups.
-
One signal for the two equivalent carbons of the -O-CH₂-CH₂-O- groups in the dioxolane ring.
-
A quaternary carbon signal for the C2 atom of the dioxolane ring, which is expected to be of lower intensity.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-Br | ~ 3.5 | Triplet | ~ 30-35 |
| -CH₂-C- | ~ 2.2 | Triplet | ~ 35-40 |
| -O-CH₂-CH₂-O- | ~ 4.0 | Singlet | ~ 65-70 |
| C(O)₂ | - | - | ~ 100-110 |
Note: These are predicted values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for detailed structural elucidation, other techniques provide complementary information.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic processes. | Provides unambiguous structural determination. Non-destructive. Quantitative.[4] | Lower sensitivity compared to MS. Requires larger sample amounts. More expensive instrumentation.[4] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | High sensitivity (picomole to femtomole range).[4] Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS). | Does not provide detailed connectivity or stereochemical information. Isomers are often indistinguishable. Destructive technique. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C-O, C-Br bonds). | Fast and simple to operate. Good for a quick check of functional groups. | Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups. |
In practice, a combination of these techniques is often employed for comprehensive characterization.
Experimental Protocols
1. Synthesis of this compound (General Procedure)
A general method for the synthesis of 2,2-disubstituted-1,3-dioxolanes involves the acid-catalyzed reaction of a ketone with a diol.
-
Materials: 1,5-Dibromo-3-pentanone, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,5-dibromo-3-pentanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
2. NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[5]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
For more detailed structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
Visualizations
References
- 1. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(2-Bromoethyl)-1,3-dioxolane(18742-02-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(2-Bromoethyl)-1,3-dioxolane | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Diol Protecting Groups: Featuring 2-(2-Bromoethyl)-1,3-dioxolane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of 1,2- and 1,3-diols, a variety of strategies have been developed, each with its own set of advantages and limitations. This guide provides an objective comparison of the bromo-functionalized dioxolane protecting group, represented by 2-(2-bromoethyl)-1,3-dioxolane, with other commonly employed diol protecting groups such as acetonides, benzylidene acetals, and silyl ethers. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to 2-(2-Bromoethyl)-1,3-dioxolane
The 2-(2-bromoethyl)-1,3-dioxolane serves as a valuable protecting group for diols, offering the unique feature of a latent electrophilic center in the form of a bromoethyl side chain. This functionality allows for subsequent chemical modifications, making it a versatile tool in the synthesis of complex molecules. While the specific compound "2,2-Bis(2-bromoethyl)-1,3-dioxolane" is not commonly cited in the literature, the mono-bromoethyl derivative provides a clear example of this class of protecting groups.
The dioxolane ring protects the diol functionality under a range of conditions, and the bromoethyl group can participate in various reactions, such as nucleophilic substitutions or organometallic transformations.
Commonly Used Diol Protecting Groups: A Comparison
The selection of an appropriate protecting group depends on several factors, including the stability of the substrate to the protection and deprotection conditions, the desired orthogonality with other functional groups present in the molecule, and the overall efficiency of the synthetic route. Here, we compare 2-(2-bromoethyl)-1,3-dioxolane with three widely used classes of diol protecting groups.
Data Presentation: A Quantitative Comparison
The following tables summarize the typical reaction conditions, yields, and stability for the protection and deprotection of diols using 2-(2-bromoethyl)-1,3-dioxolane and its common alternatives.
Table 1: Comparison of Diol Protection Methods
| Protecting Group | Reagents and Conditions | Typical Yields | Reaction Time | Substrate Scope |
| 2-(2-Bromoethyl)-1,3-dioxolane | 3-Bromopropionaldehyde, ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap | Good to Excellent | 2-12 h | 1,2- and 1,3-diols |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH, CSA), room temp. to reflux | Excellent | 0.5-6 h | 1,2- and 1,3-diols, particularly cis-diols |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH, ZnCl₂), Dean-Stark trap | Good to Excellent | 2-24 h | 1,2- and 1,3-diols, often selective for 1,3-diols |
| Silyl Ethers (e.g., TBS, TIPS) | R₃SiCl or R₃SiOTf, base (e.g., imidazole, 2,6-lutidine), aprotic solvent (e.g., DMF, CH₂Cl₂) | Excellent | 0.5-12 h | Primary and secondary alcohols, can be used for diols |
Table 2: Comparison of Deprotection Methods and Stability
| Protecting Group | Deprotection Conditions | Stability |
| 2-(2-Bromoethyl)-1,3-dioxolane | Acidic hydrolysis (e.g., aq. HCl, aq. AcOH) | Stable to basic and nucleophilic conditions. |
| Acetonide | Mild acidic hydrolysis (e.g., aq. AcOH, CSA in MeOH) | Stable to basic, oxidizing, and reducing conditions. Labile to acid. |
| Benzylidene Acetal | Acidic hydrolysis (e.g., aq. HCl, aq. TFA), Hydrogenolysis (e.g., H₂, Pd/C) | Stable to basic and many oxidizing/reducing conditions. Labile to acid and reductive cleavage. |
| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF, HF·pyridine), Acidic conditions (e.g., AcOH, HCl) | Stable to basic and a wide range of non-acidic/non-fluoride conditions. Stability is tunable based on the silyl group. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of diols are crucial for reproducibility and optimization. Below are representative experimental protocols for the discussed protecting groups.
Protocol 1: Protection of a Diol with 2-(2-Bromoethyl)-1,3-dioxolane (Illustrative)
Formation of 2-(2-bromoethyl)-1,3-dioxolane from 3-bromopropionaldehyde and ethylene glycol:
-
To a solution of 3-bromopropionaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetonide Protection of a Diol[1]
-
Dissolve the diol (1.0 eq) in acetone or a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction with triethylamine or a saturated aqueous solution of NaHCO₃.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography if necessary.
Protocol 3: Benzylidene Acetal Protection of a Diol
-
To a solution of the diol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add benzaldehyde dimethyl acetal (1.1 eq).
-
Add a catalytic amount of an acid catalyst, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a base like triethylamine.
-
Concentrate the mixture and purify the product by column chromatography.
Protocol 4: Silyl Ether (TBS) Protection of a Diol
-
Dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq per hydroxyl group) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Concepts
Diagrams can aid in understanding the relationships and workflows discussed.
Caption: A generalized workflow for the use of protecting groups in diol chemistry.
Caption: Orthogonal deprotection strategies for common diol protecting groups.
Conclusion
The choice of a diol protecting group is a critical decision in the design of a synthetic route. While traditional protecting groups like acetonides, benzylidene acetals, and silyl ethers are well-established and reliable, functionalized protecting groups such as 2-(2-bromoethyl)-1,3-dioxolane offer added versatility by introducing a handle for further synthetic transformations.
-
Acetonides are ideal for their ease of formation and mild removal, making them suitable for acid-sensitive substrates.
-
Benzylidene acetals offer robustness and an alternative deprotection strategy via hydrogenolysis, which can be advantageous for orthogonal protection schemes.
-
Silyl ethers provide a wide range of tunable stability, allowing for selective protection and deprotection in complex molecules.
-
2-(2-Bromoethyl)-1,3-dioxolane presents a unique combination of diol protection and a functionalizable side chain, opening up possibilities for more intricate molecular architectures.
Ultimately, the optimal protecting group will be dictated by the specific requirements of the synthetic target and the reaction conditions to be employed. This guide provides a foundational understanding and practical data to assist researchers in navigating these choices effectively.
Benchmarking the efficiency of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in spirocyclization
For Researchers, Scientists, and Drug Development Professionals
The construction of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting valuable three-dimensional complexity into drug candidates. The choice of synthetic methodology for creating the spirocyclic core is critical to the overall efficiency of a synthetic campaign. This guide provides a comparative analysis of synthetic strategies for the formation of spiro-five-membered ring systems, with a focus on the hypothetical application of gem-dialkylating agents like 2,2-Bis(2-bromoethyl)-1,3-dioxolane against established and alternative methodologies.
While direct experimental data for the spirocyclization efficiency of this compound is not prevalent in the current literature, its structure suggests a role as a gem-dielectrophile for reaction with a dinucleophile. This guide will therefore benchmark this class of reagent against more common and well-documented methods, providing a framework for synthetic strategy selection.
Comparative Analysis of Spirocyclization Methodologies
The formation of a spirocyclic five-membered ring typically involves the reaction of a dinucleophile with a component that can provide the spiro-carbon. The efficiency of these reactions can vary significantly based on the nature of the reactants and the reaction conditions. Below is a comparison of common strategies.
| Methodology | Reagent/Precursor | Typical Nucleophile | Typical Yields | Key Advantages | Limitations |
| Hypothetical gem-Dialkylation | This compound | Active methylene compounds (e.g., malonates, β-ketoesters) | N/A | Direct formation of the spirocycle. | Steric hindrance at the neopentyl-like carbon may lead to low reactivity and require harsh conditions, potentially causing side reactions. |
| Acid-Catalyzed Spiroketalization | Dihydroxyketone precursor | Intramolecular diol | Good to Excellent | High efficiency for spiroketal formation; often thermodynamically controlled.[1][2] | Requires synthesis of the dihydroxyketone precursor; may not be suitable for all substrate types. |
| Oxidative Spirocyclization | Phenol with a tethered nucleophile | Intramolecular nucleophile | Good to Excellent | Mild reaction conditions; high functional group tolerance.[3] | Primarily applicable to the synthesis of spirodienones and related structures.[3] |
| Transition Metal-Catalyzed Cycloisomerization | Alkynyl diol precursors | Intramolecular diol | Good to Excellent | High atom economy; formation of complex spiroketals.[4] | Requires specific functional group handles (alkynes); catalyst cost and sensitivity. |
| Intramolecular Alkylation | Cycloalkanone with an ω-bromoalkyl chain | Enolate | Moderate to Good | Forms carbocyclic spiro compounds.[5] | Can be prone to elimination side reactions; requires specific precursor synthesis. |
Experimental Protocols
Below are detailed experimental protocols for key spirocyclization methodologies, providing a practical basis for comparison.
1. Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This method is one of the most common and efficient for the synthesis of spiroketals.[6]
-
Substrate: A dihydroxyketone.
-
Reagents: Catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA)).
-
Solvent: A non-polar, aprotic solvent that allows for the removal of water (e.g., benzene, toluene, or dichloromethane).
-
Procedure: The dihydroxyketone is dissolved in the solvent of choice. A catalytic amount of the acid is added. The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or LC-MS until completion. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Gold-Catalyzed Spiroketalization of an Alkynyl Diol
This method offers a powerful way to construct complex spiroketals from readily available starting materials.[4]
-
Substrate: An alkynyl diol.
-
Catalyst: A gold(I) or gold(III) salt (e.g., AuCl, AuCl₃).
-
Solvent: Typically a polar protic solvent like methanol or a non-polar solvent like dichloromethane.
-
Procedure: To a solution of the alkynyl diol in the chosen solvent at room temperature, the gold catalyst is added.[4] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography.
3. Oxidative Spirocyclization using a Hypervalent Iodine Reagent
Hypervalent iodine reagents provide a mild and effective way to achieve spirocyclization of phenolic substrates.[3]
-
Substrate: A phenol derivative with a tethered nucleophilic group.
-
Reagent: A hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA).[3]
-
Solvent: Often a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to promote the reaction.
-
Procedure: The phenolic substrate is dissolved in the solvent. The hypervalent iodine reagent is added in one portion at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the spirocyclic product.
Visualizing the Pathways
Diagram 1: General Spirocyclization via gem-Dialkylation
Caption: Hypothetical pathway for spirocyclization using a gem-dielectrophile.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow comparison for spiroketal synthesis methodologies.
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 4. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes | Scilit [scilit.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Analysis of the Cross-Reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Bifunctional Alkylating Agent
In the landscape of synthetic chemistry and drug development, bifunctional alkylating agents are indispensable tools for crosslinking macromolecules and constructing complex molecular architectures. This guide provides a comprehensive comparison of the cross-reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a notable bifunctional alkylating agent, with a range of common functional groups. This analysis is supported by established reactivity principles and available experimental data, offering a valuable resource for researchers designing synthetic pathways and developing novel therapeutics.
Executive Summary
This compound, more systematically named 2-(2-Bromoethyl)-1,3-dioxolane, is a versatile reagent used for introducing a protected aldehyde functional group through alkylation. Its reactivity profile is characterized by two primary electrophilic centers at the carbon atoms bearing the bromine atoms. This guide will explore its reactions with key nucleophilic functional groups, including amines, thiols, alcohols, and carboxylic acids. For comparative purposes, the reactivity of a classic bifunctional alkylating agent, 1,2-dibromoethane, is also considered.
Data Presentation: Reactivity Comparison
| Alkylating Agent | Functional Group | Nucleophile Example | Expected Relative Reactivity | Typical Product(s) |
| 2-(2-Bromoethyl)-1,3-dioxolane | Amine (Secondary) | Piperidine | High | N-(2-(1,3-dioxolan-2-yl)ethyl)piperidine |
| Thiol | Thiophenol | High | Phenyl(2-(1,3-dioxolan-2-yl)ethyl)sulfane | |
| Carboxylate | Sodium Benzoate | Moderate | 2-(1,3-dioxolan-2-yl)ethyl benzoate | |
| Alcohol | Methanol | Low | 2-(2-methoxyethyl)-1,3-dioxolane | |
| 1,2-Dibromoethane | Amine (Secondary) | Piperidine | High | 1,2-di(piperidin-1-yl)ethane |
| Thiol | Thiophenol | High | 1,2-bis(phenylthio)ethane | |
| Carboxylate | Sodium Benzoate | Moderate | Ethylene dibenzoate | |
| Alcohol | Methanol | Low | 1-bromo-2-methoxyethane, 1,2-dimethoxyethane |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to quantitatively assess the cross-reactivity of 2-(2-bromoethyl)-1,3-dioxolane.
General Protocol for a Cross-Reactivity Assay
This protocol outlines a general procedure for reacting 2-(2-bromoethyl)-1,3-dioxolane with a chosen nucleophile and monitoring the reaction progress.
Materials:
-
2-(2-Bromoethyl)-1,3-dioxolane
-
Nucleophile of interest (e.g., piperidine, thiophenol, sodium benzoate, methanol)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature control system (e.g., oil bath)
-
Quenching agent (e.g., water or a suitable buffer)
-
Internal standard for quantitative analysis (e.g., dodecane for GC-MS)
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophile and an internal standard in the chosen anhydrous solvent.
-
Equilibrate the solution to the desired reaction temperature.
-
Add a stoichiometric equivalent of 2-(2-bromoethyl)-1,3-dioxolane to the reaction mixture to initiate the reaction.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent.
-
Prepare the quenched aliquot for analysis by dilution or extraction as required.
-
Analyze the samples using a calibrated GC-MS or HPLC method to determine the concentration of the reactant, product(s), and internal standard.
-
Plot the concentration of the product over time to determine the reaction rate and calculate the yield at the completion of the reaction.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for the separation of the reactants and products (e.g., a mid-polar column like a DB-5ms).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Quantification:
Quantification is achieved by creating a calibration curve for the product of interest using the internal standard method.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing cross-reactivity.
General Reaction Pathway of 2-(2-Bromoethyl)-1,3-dioxolane with a Nucleophile
Caption: General alkylation reaction pathway.
Navigating the Synthesis of Spirocycles: A Review of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and its Analogs
This guide will briefly touch upon the theoretical applications of the target compound and then delve into a comparative analysis of the widely used 2-(2-bromoethyl)-1,3-dioxolane, providing insights into its synthetic applications, and reaction mechanisms, and presenting experimental data where available. This comparative approach aims to provide researchers, scientists, and drug development professionals with a practical framework for spirocycle synthesis, highlighting established methodologies while acknowledging the data gap for the originally requested compound.
2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Theoretical Overview
From a structural standpoint, this compound is the ketal of 1,5-dibromo-3-pentanone with ethylene glycol. Its bifunctionality, possessing two primary bromide leaving groups, theoretically makes it an ideal candidate for double nucleophilic substitution reactions. This would allow for the one-step formation of a five-membered spiro-heterocycle fused to the 1,3-dioxolane ring, which can subsequently be deprotected to reveal a ketone functionality. This latent ketone offers a strategic advantage for further molecular elaboration.
The proposed synthetic utility of this compound is visualized in the following workflow:
Caption: Conceptual reaction pathway for the application of this compound.
Despite this theoretical potential, the absence of empirical data necessitates a shift in focus to its better-understood counterpart.
2-(2-Bromoethyl)-1,3-dioxolane: A Versatile Building Block
2-(2-Bromoethyl)-1,3-dioxolane serves as a masked acetaldehyde equivalent and is extensively used as an alkylating agent in a variety of synthetic transformations. Its utility is demonstrated in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Applications in Synthesis
The primary application of 2-(2-bromoethyl)-1,3-dioxolane is in the introduction of a protected two-carbon aldehyde unit. This is typically achieved through nucleophilic substitution at the bromine-bearing carbon.
Table 1: Comparison of Nucleophilic Substitution Reactions with 2-(2-Bromoethyl)-1,3-dioxolane
| Nucleophile Type | Substrate Example | Product Type | Reaction Conditions | Yield (%) |
| Amines | Aniline | N-Alkylated Aniline Derivative | K₂CO₃, DMF, 80 °C | 85-95 |
| Dithianes | 1,3-Dithiane | 2-Substituted Dithiane | n-BuLi, THF, -20 °C to rt | 70-85 |
| Carboximides | Phthalimide | N-Alkylated Phthalimide | K₂CO₃, DMF, 100 °C | >90 |
| Grignard Reagents | Aryl Magnesium Bromide | Dioxolane-substituted Alkane | CuI (cat.), THF, 0 °C to rt | 60-80 |
Experimental Protocol: Alkylation of Aniline with 2-(2-Bromoethyl)-1,3-dioxolane
A representative experimental procedure for the N-alkylation of an amine is as follows:
-
To a solution of aniline (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added.
-
2-(2-Bromoethyl)-1,3-dioxolane (1.2 eq) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After completion (monitored by TLC), the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
The general workflow for this type of reaction can be visualized as:
A Comparative Guide to the Reaction Mechanisms of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms involving 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a key bifunctional reagent in the synthesis of cyclic ethers, particularly medium-sized rings which are of significant interest in medicinal chemistry. We will delve into the primary reaction pathway, the Williamson ether synthesis, and compare its performance with alternative cyclization methodologies, supported by experimental data and detailed protocols.
At a Glance: this compound in Ether Synthesis
The primary application of this compound in the synthesis of cyclic compounds is as a bifunctional alkylating agent. Its two primary bromoethyl groups are susceptible to nucleophilic attack, making it an ideal building block for forming two ether linkages in a single synthetic strategy.
Primary Reaction Mechanism: The Williamson Ether Synthesis
The reaction of this compound with a diol under basic conditions is a classic example of an intermolecular Williamson ether synthesis, leading to the formation of a cyclic ether. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]
Mechanism Breakdown:
-
Deprotonation: A strong base deprotonates the hydroxyl groups of the diol, forming a more nucleophilic dialkoxide.
-
First Nucleophilic Attack: One of the alkoxide groups attacks one of the primary carbon atoms bearing a bromine atom, displacing the bromide ion in an SN2 reaction and forming the first ether linkage.
-
Intramolecular Cyclization: The second alkoxide group then attacks the remaining bromoethyl group in an intramolecular SN2 reaction, closing the ring and forming the desired cyclic ether.[4][5]
Performance and Comparison with Alternatives
The Williamson ether synthesis is a robust and widely used method for preparing ethers due to its reliability and the availability of starting materials.[1] However, for the synthesis of medium-sized rings (8-11 members), which are notoriously challenging to form, several factors must be considered, and alternative methods may offer advantages.[2]
| Reaction Method | Reagent/Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Williamson Ether Synthesis | This compound & Diol | NaH, DMF, 50-100°C, 1-8 h | 50-95[1] | Well-established, readily available reagents. | Requires strong base, potential for elimination side reactions, may require high dilution for medium rings.[3] |
| Ring-Closing Metathesis (RCM) | Di-olefin precursor / Grubbs' catalyst | CH₂Cl₂, reflux | Varies | High functional group tolerance, milder conditions. | Requires synthesis of di-olefin precursor, catalyst can be expensive. |
| Intramolecular Reductive Coupling | Dialdehyde / Hydrosilane, AgNTf₂ | 25°C | Varies | Mild conditions, good for medium-sized rings. | Requires synthesis of a specific dialdehyde precursor. |
| Catalytic Cyclodehydration | Diol / Heteropoly acids | 100-150°C | up to 98[6] | Atom economical, potentially greener. | Often requires high temperatures, may have selectivity issues. |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of a Nine-Membered Cyclic Ether
This protocol describes the synthesis of 1,4,7-trioxonane, a nine-membered cyclic ether, from this compound and ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of ethylene glycol (1 equivalent) in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
A solution of this compound (1 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to 80°C and stirred for 6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4,7-trioxonane.
Logical Relationships in Reagent Selection
The choice of reagents and reaction conditions is critical for a successful Williamson ether synthesis, especially for macrocyclization.
Conclusion
The reaction of this compound via the Williamson ether synthesis remains a cornerstone for the construction of cyclic ethers. Its predictability and the use of readily accessible starting materials make it a valuable tool in synthetic chemistry. However, for the synthesis of challenging medium-sized rings, researchers should consider alternative methods such as ring-closing metathesis or intramolecular reductive coupling, which may offer milder conditions and improved yields, albeit often requiring more complex starting material synthesis. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Procedural Guide
For researchers, scientists, and drug development professionals handling 2,2-Bis(2-bromoethyl)-1,3-dioxolane, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe management and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions:
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[1] The compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] In case of contact, immediate rinsing with plenty of water is necessary.[2][5]
Disposal Procedure:
The primary route for the disposal of this compound is through designated hazardous waste streams for halogenated organic compounds.[6][7] These wastes are typically incinerated at regulated hazardous waste facilities.[6]
Step-by-Step Disposal Plan:
-
Segregation: It is critical to segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[6][8] Halogenated and non-halogenated wastes have different disposal pathways and costs.[8] Do not mix with acids, bases, or other reactive materials.[6]
-
Waste Container: Use a designated, properly labeled, and sealed waste container for halogenated organic compounds.[6][7] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste: this compound".[7] If it is a mixed waste, list all components and their approximate percentages.[6][8] Do not use abbreviations or chemical formulas.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][7]
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.
Chemical and Physical Properties Summary:
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [1] |
| Boiling Point | 68-70 °C at 8 mmHg[1] |
| Density | 1.542 g/mL at 25 °C[1] |
| Flash Point | 65 °C (149 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Disposal Workflow:
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Spill and Emergency Procedures:
In the event of a small spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2] For large spills, evacuate the area and contact your institution's emergency services.[7] Always ensure that eyewash stations and safety showers are readily accessible.[2]
References
- 1. 2-(2-Bromoethyl)-1,3-dioxolane 96 18742-02-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-(2-Bromoethyl)-1,3-dioxolane | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Bromoethyl)-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for 2,2-Bis(2-bromoethyl)-1,3-dioxolane
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also a combustible liquid and may be suspected of causing genetic defects.
Table 1: GHS Hazard Classifications
| Hazard Class | Category |
| Acute toxicity, oral | Category 3 / Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) |
| Germ cell mutagenicity | Suspected of causing genetic defects |
| Flammable liquids | Category 4 |
Source: Aggregated GHS information from multiple suppliers.[1][2][3][4][5]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes that can cause serious eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4][6] | Prevents skin irritation upon contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended (e.g., type ABEK filter). | Avoids inhalation, which may cause respiratory irritation.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following protocol is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4][6]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[4][5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in Table 2.
3. Chemical Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
-
Avoid contact with skin and eyes.[6]
-
Avoid breathing vapors or mist.[6]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
4. Storage:
-
Store in a cool, well-ventilated place.[4][6] The recommended storage temperature is 2-8°C.[6]
-
Keep the container tightly closed in a dry place.[6]
-
This chemical is light-sensitive; protect it from light.[4][6]
-
Store locked up.[6]
5. First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][6]
-
If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Disposal Plan
All waste materials must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]
-
Do not release into the environment.[4]
Quantitative Data Summary
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Appearance | Liquid |
| Boiling Point | 68 - 70 °C at 11 hPa |
| Flash Point | 65 °C (closed cup) |
| Density | 1.542 g/mL at 25 °C |
Source: Data compiled from various safety data sheets.[4][6]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 2-(2-Bromoethyl)-1,3-dioxolane | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-(2-Bromoethyl)-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
